molecular formula C31H39ClN2O13 B606932 Dactylocycline E CAS No. 146064-01-9

Dactylocycline E

Cat. No.: B606932
CAS No.: 146064-01-9
M. Wt: 683.1 g/mol
InChI Key: AJNKOLPCDAVKFH-UHFFFAOYSA-N
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Description

Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. Fermentation of Dactylosporangium sp. (ATCC 53693) produces a mixture of tetracycline derivatives from which several related tetracycline glycosides, the dactylocyclines, were isolated and their structures determined. The most abundant glycoside in initial fermentations was found to be dactylocycline A. Each glycoside proved to be acid sensitive and readily hydrolyzed to a common aglycone, dactylocyclinone. While the aglycone was cross resistant with tetracycline, the dactylocyclines proved active against certain tetracycline-resistant organisms.

Properties

CAS No.

146064-01-9

Molecular Formula

C31H39ClN2O13

Molecular Weight

683.1 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40)

InChI Key

AJNKOLPCDAVKFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylocycline E; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Dactylocycline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical features of Dactylocycline E, a member of the novel tetracycline derivative family, the dactylocyclines. Understanding the precise three-dimensional arrangement of atoms in this compound is critical for elucidating its mechanism of action, structure-activity relationships (SAR), and for guiding synthetic and semi-synthetic efforts in drug discovery.

Introduction to this compound

This compound is a tetracycline glycoside antibiotic produced by the fermentation of Dactylosporangium sp. (ATCC 53693).[1] Like other members of its class, it consists of a tetracyclic core aglycone, known as dactylocyclinone, attached to a sugar moiety.[1] The biological activity of tetracycline antibiotics is intrinsically linked to their specific stereochemistry, which governs their binding to the bacterial ribosome.[2] The dactylocyclines exhibit a unique stereochemical feature that distinguishes them from many previously discovered tetracyclines, conferring activity against certain tetracycline-resistant organisms.[1]

Absolute Configuration of the Dactylocycline Core

The stereochemistry of the dactylocyclines has been determined through a combination of circular dichroism, NMR spectroscopy, and chemical transformations.[3] While most of the chiral centers in the tetracyclic system conform to the typical stereochemistry of the tetracycline family, a key inversion at one center sets them apart.

The absolute configuration of the core stereocenters in dactylocyclines is consistent across the family, including this compound. The established configurations are as follows:

  • Shared Tetracycline Stereochemistry : At positions 4, 4a, 5a, and 12a, the dactylocyclines possess the same absolute configuration as other naturally occurring tetracyclines.[3]

  • Unique C-6 Stereochemistry : The defining feature of the dactylocycline family is the inversion of stereochemistry at the C-6 carbon. This configuration is the reverse of that found in previously studied tetracyclines.[3]

Data Presentation: Absolute Configuration

The quantitative data derived from experimental analysis confirms the absolute configuration of the key chiral centers of the dactylocycline nucleus. The IUPAC nomenclature for Dactylocycline A, which shares its core with this compound, specifies these configurations.[4]

StereocenterAbsolute Configuration
4S
4aR
5aS
6R
12aS

Table 1: Summary of the absolute configuration of the core stereocenters in Dactylocyclines.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute stereochemistry of the dactylocyclines was accomplished using a combination of spectroscopic and chemical methods.[3]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To determine the relative stereochemistry of the molecule by analyzing the spatial relationships between protons.

  • Methodology :

    • Sample Preparation : Dactylocycline samples were dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).[5][6]

    • Data Acquisition : 1D (¹H) and 2D (e.g., COSY, NOESY) NMR spectra were acquired on a high-field NMR spectrometer.

    • Analysis :

      • Coupling Constants (J-values) : The magnitude of coupling constants between adjacent protons was used to infer dihedral angles and thus the relative orientation of substituents on the rings.

      • Nuclear Overhauser Effect (NOE) : NOESY experiments were performed to identify protons that are close in space (< 5 Å). The presence of NOE cross-peaks between specific protons provided definitive evidence for their relative stereochemical arrangement. For example, an NOE between the proton at C-4 and the proton at C-5a would help establish their cis or trans relationship.

4.2. Circular Dichroism (CD) Spectroscopy

  • Objective : To compare the overall chirality and absolute configuration of the dactylocycline chromophore to that of known tetracycline standards.

  • Methodology :

    • Sample Preparation : Solutions of dactylocyclines and reference tetracycline compounds of known absolute configuration were prepared in a suitable solvent (e.g., methanol).

    • Data Acquisition : CD spectra were recorded over a range of wavelengths covering the electronic transitions of the tetracycline chromophore.

    • Analysis : The sign and shape of the Cotton effects in the CD spectrum of the dactylocyclines were compared to those of the reference tetracyclines. A close similarity in the spectra indicated that the absolute configuration of the shared chromophoric elements (positions 4, 4a, 5a, 12a) was the same.[3]

4.3. Chemical Transformations

  • Objective : To chemically modify the molecule to a known compound or to a derivative that simplifies stereochemical analysis without altering the chiral centers of interest.

  • Methodology :

    • Reaction : A specific and stereochemically conservative reaction was performed on the dactylocycline molecule. An example is the acid-catalyzed hydrolysis of the glycosidic bond to yield the common aglycone, dactylocyclinone.[1]

    • Purification : The resulting product was purified using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Analysis : The stereochemistry of the resulting product was then analyzed using spectroscopic methods or by comparing its properties (e.g., optical rotation) to known standards. This confirmed that the core stereochemistry was maintained during the transformation.

Visualizations

The following diagrams illustrate the core structure and the experimental workflow used to determine its stereochemistry.

Caption: Dactylocycline core with highlighted stereocenters and their absolute configurations.

Stereochemistry_Workflow Workflow for Dactylocycline Stereochemical Elucidation cluster_methods Experimental Methods cluster_analysis Data Analysis & Determination cluster_result Final Assignment NMR NMR Spectroscopy (NOE, J-Coupling) Relative Determine Relative Stereochemistry NMR->Relative CD Circular Dichroism Spectroscopy Compare Compare to Known Tetracyclines CD->Compare Chem Chemical Transformations Confirm Confirm Core Structure Chem->Confirm Absolute Assign Absolute Configuration Relative->Absolute Compare->Absolute Confirm->Absolute

Caption: Experimental workflow for determining the absolute configuration of dactylocyclines.

Conclusion

The absolute stereochemistry of this compound, consistent with other members of the dactylocycline family, has been confidently established as (4S, 4aR, 5aS, 6R, 12aS) for its core structure. This determination is based on rigorous analysis using NMR spectroscopy, circular dichroism, and chemical transformation studies. The key distinguishing feature is the R configuration at the C-6 position, an inversion compared to many other tetracyclines. This detailed stereochemical knowledge is fundamental for the rational design of new tetracycline derivatives with improved efficacy and tailored activity spectra.

References

Dactylocycline E: A Technical Whitepaper on its Potential as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dactylocycline E, a member of the novel dactylocycline class of tetracycline glycosides, represents a promising avenue in the ongoing search for new antibacterial agents. Produced by the fermentation of Dactylosporangium sp., this compound and its congeners have demonstrated activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the available information on this compound, detailing its presumed mechanism of action, expected antibacterial spectrum, and the methodologies for its evaluation. While specific quantitative data for this compound remains limited in publicly accessible literature, this paper synthesizes the known properties of the dactylocycline class and the broader tetracycline family to present a thorough assessment of its potential.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial compounds. The tetracyclines, a well-established class of broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the emergence of resistance mechanisms. The dactylocyclines, a unique subgroup of tetracycline derivatives, offer a potential solution by exhibiting activity against some tetracycline-resistant pathogens. This compound, as part of this class, is of significant interest for its potential to address unmet medical needs in the treatment of bacterial infections. This document serves as a technical resource for researchers and drug development professionals, outlining the scientific foundation for the continued investigation of this compound as a viable antibacterial candidate.

Chemical and Physical Properties

This compound is a tetracycline glycoside, a molecular structure that distinguishes it from conventional tetracyclines. The core tetracyclic ring system, characteristic of all tetracyclines, is appended with a glycosidic moiety. This structural modification is believed to be crucial for its activity against tetracycline-resistant bacteria[1]. The chemical structure of this compound is presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₃₉ClN₂O₁₃[1]
Molecular Weight 683.10 g/mol [1]
Class Tetracycline Glycoside[1]
Producing Organism Dactylosporangium sp.[1]

Note: Further characterization of physicochemical properties such as solubility, pKa, and stability is essential for preclinical development.

Mechanism of Action

As a member of the tetracycline class, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The established mechanism of action for tetracyclines involves the following key steps:

  • Entry into the Bacterial Cell: Tetracyclines typically cross the outer membrane of Gram-negative bacteria through porin channels and are then actively transported across the inner cytoplasmic membrane.

  • Binding to the 30S Ribosomal Subunit: Inside the bacterial cell, tetracyclines bind reversibly to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.

The glycosidic moiety of this compound may play a critical role in its ability to overcome common tetracycline resistance mechanisms. It is hypothesized that this structural feature may either reduce its affinity for tetracycline-specific efflux pumps or protect it from ribosomal protection proteins, which are the two major mechanisms of tetracycline resistance.

Tetracycline_Mechanism_of_Action General Mechanism of Action of Tetracycline Antibiotics cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for tRNA aminoacyl-tRNA Ribosome->tRNA Binding blocked tRNA->Ribosome Binds to A-site Dactylocycline_E This compound Dactylocycline_E->Ribosome Binds to

Figure 1: Presumed mechanism of action of this compound.

Antibacterial Spectrum and Resistance

Table 2: Anticipated In Vitro Antibacterial Activity of this compound (Hypothetical MIC Data)

OrganismStrain TypeExpected MIC Range (µg/mL)
Staphylococcus aureusTetracycline-Susceptible≤1
Staphylococcus aureusTetracycline-Resistant (efflux)1 - 4
Staphylococcus aureusTetracycline-Resistant (ribosomal protection)1 - 4
Enterococcus faecalisTetracycline-Susceptible≤2
Enterococcus faecalisTetracycline-Resistant (efflux)2 - 8
Enterococcus faecalisTetracycline-Resistant (ribosomal protection)2 - 8

Note: This table is illustrative and intended to represent the type of data required for a comprehensive evaluation. Actual MIC values need to be determined through standardized laboratory testing.

Mechanisms of resistance to tetracyclines are well-characterized and primarily involve:

  • Efflux Pumps: Bacterial proteins that actively transport tetracycline out of the cell, reducing its intracellular concentration.

  • Ribosomal Protection Proteins: Proteins that bind to the ribosome and dislodge tetracycline, allowing protein synthesis to proceed.

The unique glycosidic structure of this compound may circumvent these resistance mechanisms, making it a valuable candidate for treating infections caused by resistant bacteria.

Experimental Protocols

Standardized methodologies are crucial for the evaluation of a new antibacterial agent. The following are detailed protocols for key in vitro experiments to characterize the antibacterial potential of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and clinical isolates)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.

Ribosome Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled tetracycline for binding to the bacterial ribosome.

Materials:

  • This compound

  • Radiolabeled tetracycline (e.g., [³H]-tetracycline)

  • Purified bacterial 70S ribosomes (or 30S subunits)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the binding buffer, a fixed concentration of purified ribosomes, and a fixed concentration of [³H]-tetracycline.

  • Competition: Add increasing concentrations of this compound to the reaction tubes. Include a control with no unlabeled competitor.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and any bound tetracycline will be retained on the filter, while unbound tetracycline will pass through.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters will be inversely proportional to the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the [³H]-tetracycline binding.

Experimental_Workflow_MIC Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: A generalized workflow for determining the MIC of this compound.

Future Directions and Conclusion

This compound holds significant promise as a novel antibacterial agent, particularly due to its potential to combat tetracycline-resistant pathogens. The information available on the dactylocycline class suggests a mechanism of action consistent with other tetracyclines, but with structural modifications that may overcome common resistance mechanisms.

To fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Comprehensive In Vitro Activity Profiling: Determination of MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including a diverse collection of resistant strains.

  • Mechanism of Action Elucidation: Detailed studies to confirm the binding site on the ribosome and to investigate how the glycosidic moiety interacts with efflux pumps and ribosomal protection proteins.

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of infection to assess its efficacy, pharmacokinetics, and pharmacodynamics.

  • Toxicology and Safety Assessment: Comprehensive preclinical toxicology studies to determine its safety profile.

References

Methodological & Application

Application Notes and Protocols for Dactylocycline E Fermentation and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation and extraction methods for Dactylocycline E, a novel tetracycline derivative produced by the actinomycete Dactylosporangium sp. The protocols outlined below are based on available literature and established methodologies for tetracycline antibiotics. Optimization of these protocols is recommended for specific laboratory conditions and research objectives.

Introduction to this compound

This compound is a glycosylated tetracycline antibiotic produced by Dactylosporangium sp. (ATCC 53693).[1][2][3] Like other members of the dactylocycline family, it exhibits activity against certain tetracycline-resistant organisms.[1] A key characteristic of dactylocyclines is their sensitivity to acidic conditions, which readily hydrolyze the glycosidic bond, yielding the common aglycone, dactylocyclinone.[1] This acid lability is a critical consideration for the development of extraction and purification protocols.

Fermentation of Dactylosporangium sp. for this compound Production

The following protocol describes the submerged aerobic fermentation of Dactylosporangium sp. ATCC 53693 for the production of this compound.

Culture Maintenance and Inoculum Development

Protocol 1: Culture Maintenance and Inoculum Preparation

  • Strain: Dactylosporangium sp. ATCC 53693.

  • Maintenance Medium: Prepare a nutrient medium containing (per liter of distilled water): K2HPO4 (0.7 g), KH2PO4 (0.3 g), MgSO4·7H2O (0.21 g), FeSO4·7H2O (0.01 g), ZnSO4·7H2O (0.02 g), MnCl2·4H2O (0.0015 g), Agar (20 g), and 40 ml of a 1.25% colloidal chitin solution.[3]

  • Culture Growth: Streak the organism on the maintenance medium and incubate at 28°C until sufficient growth is observed.

  • Seed Culture: Inoculate a loopful of the grown culture into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Production Fermentation

Protocol 2: this compound Production Fermentation

  • Production Medium: Prepare a production medium containing an assimilable carbon source (e.g., glucose, starch) and a nitrogen source (e.g., soybean meal, yeast extract). The addition of magnesium ions has been shown to increase antibiotic titers in other Dactylosporangium fermentations and may be beneficial.[2]

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters:

    • Temperature: 28°C[3]

    • pH: Maintain a neutral pH (around 7.0) initially. The pH may change during fermentation and can be monitored.

    • Aeration: Maintain aerobic conditions through agitation (e.g., 200 rpm) and sterile air supply.

    • Fermentation Time: Cultivate for approximately 120 to 144 hours.[3]

  • Monitoring: Monitor the fermentation for antibiotic production using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Fermentation Parameters
ParameterRecommended ValueNotes
Producing OrganismDactylosporangium sp. ATCC 53693
Incubation Temperature28°C
pH7.0 (initial)Monitor and adjust if necessary.
Agitation200 rpmEnsure adequate aeration.
Incubation Time120 - 144 hoursMonitor production to determine optimal harvest time.
Inoculum Size5-10% (v/v)

Extraction and Purification of this compound

The following protocols for extraction and purification are designed to minimize the degradation of the acid-sensitive this compound.

Extraction from Fermentation Broth

Protocol 3: Initial Extraction of this compound

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The antibiotic is expected to be in both fractions, so both should be processed.

  • Mycelium Extraction: Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to neutral or slightly alkaline (pH 7-8) to ensure the stability of this compound.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or n-butanol.

  • Combine and Concentrate: Combine the organic extracts from the mycelium and supernatant. Concentrate the combined extract under reduced pressure at a low temperature (<40°C).

Purification by Solid-Phase Extraction (SPE)

Protocol 4: Solid-Phase Extraction Cleanup

  • Sample Preparation: Redissolve the concentrated crude extract in a suitable buffer, such as a McIlvaine buffer at a neutral pH.[4]

  • SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Conditioning: Condition the cartridge with methanol followed by equilibration with the sample buffer.

  • Loading: Load the prepared sample onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the dactylocyclines with methanol or acetonitrile.

Chromatographic Purification

Protocol 5: Column Chromatography

  • Column Type: A Sephadex G-25 column can be used for size-exclusion chromatography.[2] Alternatively, reversed-phase chromatography (e.g., C18) can be employed.

  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) at a neutral or slightly alkaline pH should be used.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using HPLC.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.

Data Presentation: Extraction and Purification
StepMethodKey ParametersExpected Outcome
Extraction Liquid-Liquid ExtractionpH 7-8, Ethyl Acetate/n-ButanolCrude extract containing dactylocyclines.
Cleanup Solid-Phase Extraction (Oasis HLB)Neutral pH bufferPartially purified dactylocycline fraction.
Purification Column Chromatography (Sephadex G-25 or C18)Neutral/alkaline mobile phaseIsolated this compound.

Quantitative Analysis

Protocol 6: HPLC Analysis of this compound

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.01 M oxalic acid, pH adjusted to be non-acidic) and an organic phase (e.g., acetonitrile/methanol mixture).

  • Detection: Monitor at a suitable wavelength (e.g., 355 nm for tetracyclines) or use MS for more specific detection.

  • Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in samples.

Visualizations

Biosynthetic Pathway

Tetracycline Biosynthesis Pathway Malonyl_CoA Malonyl-CoA Minimal_PKS Minimal Polyketide Synthase (PKS) Malonyl_CoA->Minimal_PKS Poly_beta_ketone Poly-β-ketone Backbone Minimal_PKS->Poly_beta_ketone Cyclases Cyclases Poly_beta_ketone->Cyclases Tetracyclic_Scaffold Tetracyclic Scaffold Cyclases->Tetracyclic_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Tetracyclic_Scaffold->Tailoring_Enzymes Anhydrotetracycline_Intermediate Anhydrotetracycline-like Intermediate Tailoring_Enzymes->Anhydrotetracycline_Intermediate Dac_Gene_Products Dactylocycline-specific Enzymes (dac gene cluster products) Anhydrotetracycline_Intermediate->Dac_Gene_Products Dactylocyclinone Dactylocyclinone (Aglycone) Dac_Gene_Products->Dactylocyclinone Glycosyltransferase Glycosyltransferase Dactylocyclinone->Glycosyltransferase Dactylocycline_E This compound Glycosyltransferase->Dactylocycline_E Sugar_Moiety Hydroxylamino Sugar Moiety Sugar_Moiety->Glycosyltransferase

Caption: Generalized biosynthetic pathway for this compound.

Experimental Workflow

This compound Fermentation and Extraction Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation (Dactylosporangium sp. ATCC 53693) Production Production Fermentation (120-144h, 28°C) Inoculum->Production Harvest Harvest and Cell Separation Production->Harvest LLE Liquid-Liquid Extraction (pH 7-8) Harvest->LLE Concentration1 Concentration of Crude Extract LLE->Concentration1 SPE Solid-Phase Extraction (SPE) Concentration1->SPE Chromatography Column Chromatography SPE->Chromatography Analysis HPLC-UV/MS Analysis (Quantitative) Chromatography->Analysis

Caption: Workflow for this compound production and purification.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Dactylocycline E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dactylocycline E is a member of the dactylocycline class of antibiotics, which are novel derivatives of the tetracycline family. Like other tetracyclines, this compound is presumed to act as a protein synthesis inhibitor by binding to the bacterial ribosome. Specifically, tetracyclines prevent the association of aminoacyl-tRNA with the ribosomal acceptor (A) site on the 30S subunit, thereby halting peptide chain elongation. This bacteriostatic action makes the tetracycline class effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as atypical organisms.

These application notes provide detailed protocols for essential in vitro assays to characterize the antibacterial activity of this compound, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

The following tables are templates for recording and summarizing quantitative data obtained from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Streptococcus pneumoniae (ATCC 49619)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococci (VRE)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Table 3: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213).

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining the MIC.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial cultures in the logarithmic growth phase

  • Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be measured using a spectrophotometer at an optical density (OD) of 0.08-0.1 at 625 nm.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of this compound in MHB in the 96-well plate. The typical final volume in each well is 100 µL.

    • The concentration range should be selected to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 16-20 hours under ambient air conditions.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or PBS

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Protocol:

  • Preparation of Test Cultures:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks.

    • Include a growth control flask without any antibiotic.

  • Addition of this compound:

    • Add this compound to the test flasks at various concentrations relative to the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflows

MIC_Assay_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic MBC_Assay_Workflow mic_results Start with results from MIC assay subculture Subculture from clear wells (≥ MIC) onto agar plates mic_results->subculture incubate Incubate plates at 37°C for 18-24 hours subculture->incubate count_colonies Count colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc Time_Kill_Assay_Workflow prep_culture Prepare bacterial culture (~5x10^5 CFU/mL) add_drug Add this compound (e.g., 0.5x, 1x, 2x, 4x MIC) prep_culture->add_drug incubate_sample Incubate and take samples at various time points add_drug->incubate_sample serial_dilute_plate Perform serial dilutions and plate on agar incubate_sample->serial_dilute_plate incubate_plates Incubate plates at 37°C for 18-24 hours serial_dilute_plate->incubate_plates count_plot Count CFU and plot Log10 CFU/mL vs. Time incubate_plates->count_plot

Application Notes and Protocols for Dactylocycline E: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium sp.[1] As a member of the dactylocycline class of antibiotics, it is characterized by a glycosidic linkage to the tetracycline core. A key feature of dactylocyclines is their sensitivity to acidic conditions, which can lead to hydrolysis of the glycosidic bond.[1] Understanding the stability and appropriate storage conditions of this compound is critical for maintaining its chemical integrity and biological activity during research and development. These application notes provide a summary of the known stability profile of related tetracyclines and offer detailed protocols for stability assessment and proper handling of this compound.

Disclaimer: There is limited published stability data specifically for this compound. The information presented here is largely inferred from studies on other tetracycline antibiotics, such as doxycycline and tetracycline itself. Researchers should perform their own stability studies to determine the precise degradation kinetics and optimal storage conditions for this compound in their specific formulations and experimental settings.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C31H39ClN2O13[2]
CAS Number 146064-01-9[2]
Appearance Not specified (likely a solid)-
Solubility Not specified-
General Class Tetracycline Antibiotic, Glycoside[1]

Inferred Stability Profile of this compound

The stability of this compound is inferred from the known behavior of other tetracyclines under various stress conditions. Tetracyclines are susceptible to degradation through hydrolysis, epimerization, and oxidation.[3][4] The following table summarizes the expected stability of this compound.

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) Highly Labile. Rapid degradation expected.Acid-catalyzed hydrolysis of the glycosidic bond to form dactylocyclinone.[1] Dehydration to anhydrotetracycline derivatives is also possible.[5]
Neutral (pH 6-8) Moderately Stable. Gradual degradation may occur.Hydrolysis and epimerization at C4 are common pathways for tetracyclines at neutral pH.[3]
Alkaline (pH > 8) Labile. Degradation is faster than at neutral pH.Base-catalyzed hydrolysis and isomerization can occur.[3][6]
Oxidative (e.g., H2O2) Susceptible. Degradation is likely.Oxidation of the phenolic rings and other functional groups.[1][7]
Thermal (in solution) Temperature-dependent. Degradation rate increases with temperature.Hydrolysis and epimerization rates are accelerated at higher temperatures.[3]
Photolytic (UV/Vis light) Susceptible. Degradation can be significant upon exposure to light.Photodegradation can lead to a variety of degradation products.[1][7]

Recommended Storage Conditions

Based on the inferred stability profile and general practices for tetracycline antibiotics, the following storage conditions are recommended for this compound.

Storage TypeTemperatureConditionsRationale
Long-Term -20°C or belowIn a tightly sealed container, protected from light.Minimizes degradation from thermal and photolytic pathways. A commercial vendor suggests -20°C storage.[2]
Short-Term (Solid) 2-8°CIn a desiccator, protected from light.Suitable for short periods to minimize exposure to ambient temperature and humidity.
Stock Solutions -20°C or -80°CIn a suitable solvent (e.g., DMSO, methanol), aliquoted to avoid freeze-thaw cycles, and protected from light.Frozen solutions are generally more stable than solutions stored at 4°C or room temperature.

Note: The stability of this compound in solution is highly dependent on the solvent and pH. It is advisable to prepare fresh solutions for experiments whenever possible.

Degradation Pathways

The primary degradation pathways for tetracyclines include acid and base-catalyzed hydrolysis, epimerization, and dehydration. For dactylocyclines, acid-catalyzed hydrolysis of the glycosidic bond is a specific and important pathway.

Acid-Catalyzed Hydrolysis of Dactylocyclines

Dactylocyclines are known to be acid-sensitive and readily hydrolyze to a common aglycone, dactylocyclinone, and the corresponding sugar moiety.[1]

G Dactylocycline_E This compound Dactylocyclinone Dactylocyclinone (Aglycone) Dactylocycline_E->Dactylocyclinone Hydrolysis Sugar Sugar Moiety Dactylocycline_E->Sugar Hydrolysis H_plus H+ (Acidic Conditions) H_plus->Dactylocycline_E

Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific research needs.

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or other suitable solvent

  • HPLC-grade water

  • pH meter

  • Calibrated oven

  • UV lamp (e.g., 254 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours. At various time points, withdraw an aliquot and dilute with the mobile phase. Also, perform thermal degradation on the solid compound.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or a petri dish) to UV light (254 nm) for 24 hours. Also, expose the solid compound to UV light. At various time points, withdraw an aliquot of the solution or dissolve a portion of the solid and dilute for analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with the mobile phase and storing them at 2-8°C, protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 6.2).

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Stock->Thermal Photo Photolytic Degradation (UV light, RT) Stock->Photo Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Peak Purity, Degradation %) HPLC->Data

Workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC-UV Method

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where tetracyclines have strong absorbance, typically around 280 nm and 355 nm. A DAD is recommended to assess peak purity.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

Procedure:

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and theoretical plates).

  • Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 6.1).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify the peak for intact this compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • If using a DAD, assess the peak purity of this compound in the stressed samples to ensure there are no co-eluting impurities.

Conclusion

This compound, as a novel tetracycline glycoside, is expected to be sensitive to acidic conditions, light, and elevated temperatures. The primary degradation pathway under acidic conditions is the hydrolysis of the glycosidic bond. For maintaining the integrity of this compound during research, it is crucial to store it at or below -20°C, protected from light and moisture. The provided protocols for forced degradation and HPLC analysis serve as a starting point for researchers to establish a comprehensive stability profile for this compound in their specific applications.

References

Application Notes and Protocols: Dactylocycline E Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline E is a novel tetracycline derivative produced by Dactylosporangium sp.[1][2] Like other dactylocyclines, it is a glycoside that has shown activity against certain tetracycline-resistant organisms.[1] A critical parameter for conducting reliable in vitro experiments is the accurate determination of the compound's solubility in relevant solvents and media. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide based on the known characteristics of the tetracycline class of antibiotics.

These notes offer protocols for determining the aqueous and organic solvent solubility of this compound and standardized methods for its use in common in vitro antimicrobial susceptibility testing.

Section 1: Solubility Profile of this compound and Tetracycline Analogs

The solubility of a compound is a key factor influencing its bioavailability and efficacy in in vitro assays. For tetracyclines, solubility is influenced by factors such as pH, the formation of salts, and the presence of co-solvents.[3][4] Dactylocyclines have been noted to be sensitive to acid, readily hydrolyzing to a common aglycone, which should be a consideration during solvent selection and experimental design.[1]

Table 1: General Solubility Characteristics of Tetracycline Antibiotics

Parameter General Observation for Tetracyclines Recommendations for this compound
Aqueous Solubility Generally low, with variations among analogs.[5] Expected to be low. Empirical determination is essential. Start with physiological buffers (e.g., PBS pH 7.4).
Organic Solvents Soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. DMSO is recommended as the primary solvent for creating high-concentration stock solutions.
pH Dependence Solubility is pH-dependent. Many tetracyclines are more soluble in acidic conditions, but stability can be a concern.[3] Given the acid sensitivity of dactylocyclines, neutral to slightly basic pH should be evaluated for optimal solubility and stability.[1]
Salt Formation Hydrochloride salts are common and are used to increase water solubility.[4] If working with the free base, solubility may be limited. The use of a salt form, if available, is preferable for aqueous solutions.

| Co-solvents/Surfactants | The use of surfactants or the formation of micelles can enhance aqueous solubility.[4] | For specific assays requiring higher aqueous concentrations, excipients like cyclodextrins or non-ionic surfactants could be explored. |

Section 2: Protocols for Solubility Determination

Due to the lack of specific published data for this compound, it is crucial for the researcher to empirically determine its solubility. The following is a standard protocol based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[6]

Protocol 2.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a chosen buffer or solvent.

Materials:

  • This compound (solid form)

  • Selected solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Microcentrifuge tubes (2 mL)

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube. This is to ensure that a saturated solution is achieved.

  • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4) to the tube.

  • Tightly cap the tube and place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 1000 rpm).

  • Incubate for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with the appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantify the concentration of this compound in the diluted supernatant against a standard curve of known concentrations.

  • Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

  • Repeat the experiment at least in triplicate for statistical validity.

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess This compound to tube B Add precise volume of solvent A->B C Incubate with shaking (24-48h at constant temp) B->C D Centrifuge to pellet excess solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze via HPLC or UV-Vis F->G H Calculate Solubility G->H G A Prepare bacterial inoculum (0.5 McFarland) D Add inoculum to wells (Columns 1-11) A->D B Add MHB to 96-well plate C Create 2-fold serial dilution of this compound (Columns 1-10) B->C C->D E Incubate plate (37°C, 16-24h) D->E F Read results: Determine lowest well with no growth (MIC) E->F G cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome subunit_30S 30S Subunit ribosome->subunit_30S dissociates to subunit_50S 50S Subunit ribosome->subunit_50S dissociates to a_site A Site (Aminoacyl) subunit_30S->a_site contains p_site P Site (Peptidyl) subunit_50S->p_site contains protein_syn Peptide Chain Elongation (Protein Synthesis) a_site->protein_syn Required for DactE This compound DactE->a_site Binds to tRNA Aminoacyl-tRNA tRNA->a_site Binding Blocked tRNA->protein_syn Donates amino acid inhibition Inhibition of Bacterial Growth protein_syn->inhibition Leads to

References

Application Note: Characterization of Dactylocycline E using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dactylocycline E, a member of the tetracycline family of antibiotics, represents a novel derivative with potential therapeutic applications.[1] Like other tetracyclines, its mode of action is understood to be the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[2][3][4][5] Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control in research and development. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective analysis of tetracyclines.[6][7][8][9][10]

While specific quantitative data for this compound is not widely published, this document outlines a comprehensive methodology based on established protocols for related tetracycline compounds. The provided experimental design, including sample preparation, chromatographic separation, and mass spectrometric conditions, serves as a robust starting point for researchers.

Experimental Protocols

This section details the methodologies for the characterization of this compound.

1. Sample Preparation

A generic sample preparation protocol for isolating this compound from a relevant matrix (e.g., bacterial culture, biological fluid) is outlined below. Optimization may be required based on the specific sample matrix.

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Materials:

    • Sample containing this compound

    • McIlvaine buffer (pH 4.0)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 1 mL of the sample, add 5 mL of McIlvaine buffer.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to pellet solid debris.

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 90% Water with 0.1% formic acid: 10% Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate this compound from other components and to detect and quantify it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[6]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (General Starting Point):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan and Product Ion Scan for characterization.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

Data Presentation

For accurate characterization and quantification of this compound, the following quantitative data should be acquired and organized as shown in the tables below. The values provided are hypothetical and should be determined experimentally.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z) To be determined
Product Ion 1 (m/z) (Quantifier) To be determined
Product Ion 2 (m/z) (Qualifier) To be determined
Collision Energy (eV) for Product Ion 1 To be determined
Collision Energy (eV) for Product Ion 2 To be determined
Retention Time (min) To be determined

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range (ng/mL) To be determined
Limit of Detection (LOD) (ng/mL) To be determined
Limit of Quantification (LOQ) (ng/mL) To be determined
Recovery (%) To be determined
Precision (RSD%) To be determined
Accuracy (%) To be determined

Expected Fragmentation Pattern

Based on the known fragmentation of tetracyclines, the following cleavages are expected for this compound. Protonated tetracyclines commonly undergo initial losses of water (H₂O) and ammonia (NH₃).[11][12] Further fragmentation can involve losses of dimethylamine and carbon monoxide from fragment ions.[12]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Collection Extraction Extraction with McIlvaine Buffer Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography (C18 Column) Concentration->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Characterization Qualitative Analysis (Fragmentation Pattern) MS_Detection->Characterization Quantification Quantitative Analysis (Calibration Curve) MS_Detection->Quantification

A generalized workflow for the characterization of this compound.

Mechanism of Action

G Mechanism of Action of Tetracyclines cluster_0 Bacterial Ribosome Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S A_Site A-Site Subunit_30S->A_Site P_Site P-Site Subunit_30S->P_Site E_Site E-Site Subunit_30S->E_Site Inhibition Inhibition A_Site->Inhibition Dactylocycline This compound Dactylocycline->A_Site Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Protein_Synthesis Protein Synthesis Elongation Inhibition->tRNA Inhibition->Protein_Synthesis Blocks

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dactylocycline E Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine and optimize the concentration of Dactylocycline E in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when establishing the optimal working concentration of this compound.

Issue Possible Cause Recommended Solution
High Cell Death at All Concentrations 1. This compound is highly cytotoxic to the cell line. 2. Incorrect stock solution concentration. 3. Solvent (e.g., DMSO) toxicity.[1]1. Test a much lower concentration range (e.g., picomolar to nanomolar). 2. Verify the stock solution concentration and ensure proper dissolution.[2] 3. Include a vehicle control (cell culture medium with the same concentration of solvent used to dissolve this compound) to assess solvent toxicity. The final concentration of solvents like DMSO should typically be kept low.[1]
No Observable Effect at Any Concentration 1. The concentration range tested is too low. 2. This compound is not active in the chosen cell line or assay. 3. Insufficient incubation time.[2] 4. Degradation of this compound.1. Test a higher concentration range (e.g., micromolar to millimolar).[3] 2. Verify the target of this compound is present and functional in your cell line. Consider using a positive control compound with a known effect. 3. Increase the incubation time. A time-course experiment is recommended.[2] 4. Ensure proper storage of this compound stock solutions to prevent degradation.[2]
Inconsistent Results Between Experiments 1. Variation in cell seeding density.[1] 2. Inconsistent incubation times. 3. Pipetting errors during serial dilutions. 4. Cell line instability or high passage number.1. Maintain a consistent cell seeding density for all experiments.[1] 2. Standardize incubation times. 3. Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. 4. Use cells with a low passage number and regularly check for mycoplasma contamination.[4]
Precipitation of this compound in Culture Medium 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components in the cell culture medium.1. Test lower concentrations. 2. Prepare a higher concentration stock solution in a suitable solvent and use a smaller volume to achieve the desired final concentration. 3. Visually inspect the medium for precipitation after adding this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

Dactylocyclines are derivatives of tetracycline.[5][6] Tetracyclines, in general, are known to be protein synthesis inhibitors.[7] They function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7][8] While the specific mechanism of this compound has not been extensively characterized, it is presumed to act in a similar manner to other tetracycline antibiotics.[8] Some tetracycline derivatives have also been shown to have "off-target" effects, such as inhibiting matrix metalloproteinases.[7]

2. How do I determine the starting concentration range for this compound?

A good starting point is to perform a literature search for similar tetracycline derivatives and their effective concentrations in comparable cell lines.[2] In the absence of specific data for this compound, a broad concentration range should be tested initially. A common approach is to perform a serial dilution covering a wide range, for example, from nanomolar to millimolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[3]

3. What is the recommended method for determining the optimal concentration?

The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is the standard method. This involves treating cells with a range of this compound concentrations and then measuring a specific outcome, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), inhibition of a specific target, or a functional cellular response. The goal is to find the lowest concentration that produces the desired effect without causing excessive cytotoxicity.[2]

4. How long should I incubate the cells with this compound?

The optimal incubation time is dependent on the specific assay and the biological question being addressed. Similar to determining the optimal concentration, a time-course experiment is recommended.[2] This involves treating cells with a fixed concentration of this compound and measuring the response at various time points (e.g., 6, 12, 24, 48, and 72 hours).

5. What controls should I include in my experiments?

To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells that are not exposed to this compound or the solvent. This serves as a baseline for normal cell behavior.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial for identifying any effects caused by the solvent itself.[2]

  • Positive Control: A compound with a known and well-characterized effect on the target or pathway of interest. This helps to validate the assay system.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Solvent (e.g., sterile DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting point is a 10-point serial dilution.[3] Remember to include a vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement using Western Blotting

This protocol can be used to determine if this compound affects the expression or post-translational modification of a target protein.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Solvent (e.g., sterile DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated and vehicle controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the target protein's expression or modification.

Visualizations

Experimental_Workflow_for_IC50_Determination Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance plot_curve Plot dose-response curve read_absorbance->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 Determination of this compound.

Troubleshooting_Decision_Tree Troubleshooting this compound Experiments start Start Troubleshooting issue What is the primary issue? start->issue high_death High cell death at all concentrations issue->high_death High Cell Death no_effect No observable effect issue->no_effect No Effect inconsistent Inconsistent results issue->inconsistent Inconsistent Results solution_death Lower concentration range Verify stock concentration Check solvent toxicity high_death->solution_death solution_no_effect Increase concentration range Check target presence Increase incubation time no_effect->solution_no_effect solution_inconsistent Standardize cell density Standardize incubation time Use low passage cells inconsistent->solution_inconsistent

Caption: Troubleshooting Decision Tree for this compound Experiments.

Signaling_Pathway_Inhibition General Tetracycline Mechanism of Action cluster_inhibition Inhibition Dactylocycline_E This compound Ribosome 30S Ribosomal Subunit Dactylocycline_E->Ribosome binds to tRNA Aminoacyl-tRNA Dactylocycline_E->tRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis facilitates tRNA->Ribosome binds to A site Cell_Growth Bacterial Cell Growth Protein_Synthesis->Cell_Growth leads to Inhibition_label This compound prevents tRNA binding

Caption: General Mechanism of Action for Tetracycline Antibiotics.

References

Troubleshooting Dactylocycline E instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dactylocycline E. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Disclaimer: this compound is a novel tetracycline derivative.[1][2][3] As such, specific stability data for this compound is limited. The information provided is largely based on the well-documented behavior of the tetracycline class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color to yellow or brown. What does this indicate?

A color change in a tetracycline solution is a common visual indicator of chemical degradation.[4] This can be caused by several factors, including:

  • Oxidation: Exposure to air and light can cause oxidative degradation.

  • Formation of Degradation Products: Under acidic conditions (pH below 2), tetracyclines can undergo dehydration to form anhydrotetracycline, which is often colored.[4][5] In alkaline solutions, they can form inactive isotetracycline.[6]

  • Light Exposure: Tetracyclines are known to be light-sensitive. Strong sunlight or prolonged exposure to ambient light can accelerate degradation and cause the solution to darken.[5][7]

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

To maximize the shelf-life of this compound in solution, proper storage is critical. Based on data for related compounds, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures. Studies on tetracycline-methanol solutions show significantly better stability at -20°C compared to 25°C.[8] For short-term storage (up to 48 hours), 4°C may be acceptable.[9]

  • Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5][10]

  • Preparation: For maximum potency and reproducibility in experiments, it is best practice to prepare solutions fresh before use.

  • Moisture: The powdered form of tetracyclines should be protected from moisture.[5]

Q3: How does the pH of the solvent affect the stability of this compound?

The pH of the solution is a critical factor in the stability of all tetracyclines.

  • Alkaline Conditions: Tetracyclines are rapidly destroyed in alkaline hydroxide solutions (pH > 7.5).[5][6] This leads to the formation of an inactive isomer, isotetracycline.[6]

  • Acidic Conditions: Tetracyclines are generally more stable in acidic solutions than alkaline ones.[4][6] However, at a very low pH (below 2), their potency can be reduced, and degradation to anhydrotetracycline can occur.[4][5]

Q4: I am observing a decrease in the biological activity of my this compound. Could this be related to solution instability?

Yes, a loss of biological activity is a direct consequence of chemical degradation.[11] The degradation products of tetracyclines, such as anhydrotetracycline and isotetracycline, have significantly lower or no antibacterial activity compared to the parent compound.[6][11] If you are experiencing inconsistent or lower-than-expected results in your bioassays, you should re-evaluate your solution preparation and storage procedures.

Q5: How can I quantitatively monitor the stability of my this compound solution over time?

The most reliable way to monitor stability is by using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for analyzing tetracyclines.[8][12][13] This technique allows you to:

  • Quantify the concentration of the active this compound.

  • Detect and potentially quantify the formation of degradation products.[14][15]

  • Establish a stability profile under your specific experimental conditions.

Quantitative Stability Data (Based on Tetracycline Analogs)

The following tables summarize stability data for tetracycline antibiotics under various conditions. This data can serve as a general guideline for this compound.

Table 1: Effect of Temperature on Tetracycline Stability

Compound ClassSolvent/MatrixInitial ConcentrationStorage TemperatureTimeConcentration Loss / RemarksReference
TetracyclineMethanol10 mg/L-20°C35 days~20% loss[8]
TetracyclineMethanol10 mg/L25°C35 days~32% loss[8]
TetracyclineMethanol100 mg/L-20°C35 days~3% loss[8]
TetracyclineMethanol100 mg/L25°C35 days~52% loss[8]
TetracyclinesRaw Milk50 ppb4°C48 hoursNo significant loss observed.[9][16]
TetracyclinesRaw Milk50 ppb4°C72 hours4% to 13% loss noted.[9]
TetracyclinesRaw Milk50 ppb25°C24 hoursNo significant loss observed.[9][16]
TetracyclinesRaw Milk50 ppb25°C48 hours0% to 18% loss noted.[9]

Table 2: Effect of pH and Other Conditions on Tetracycline Stability

ConditionObservationMechanismReference
Alkaline Solution Less stable than in acidic solution. Rapidly destroyed.Cleavage between C and B rings to form inactive isotetracycline.[4][5][6]
Acidic Solution (pH < 2) Potency is reduced.Dehydration to yield anhydrotetracycline.[4][5]
Exposure to Light Decreases stability, causes darkening of the solution.Accelerates oxidative degradation.[4][5][7]
Presence of Metal Ions (e.g., Cu²⁺) Can increase stability.Forms a complex with tetracycline, preventing conversion to anhydrotetracycline.[4][6]

Experimental Protocols

Protocol: HPLC-UV Method for Stability Assessment of Tetracycline Analogs

This protocol provides a general framework for assessing the stability of this compound in solution. Method optimization and validation are required for specific applications.

1. Objective: To quantify the concentration of this compound over time under various storage conditions (e.g., temperature, pH, light exposure) to determine its stability profile.

2. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffer components (e.g., potassium phosphate)[12]

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18 or Porous Graphitic Carbon)[12]

  • pH meter

3. Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or an appropriate buffer).

    • From the stock solution, prepare working solutions at the desired experimental concentration in the test buffer or solvent system.

    • Divide the working solution into aliquots in appropriate containers (e.g., amber glass vials).

    • Store the aliquots under the different conditions being tested (e.g., -20°C, 4°C, 25°C in dark, 25°C with light exposure).

  • Chromatographic Conditions (Example):

    • Column: Porous Graphitic Carbon (PGC) or C18, e.g., 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution. An example could be 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile (40:60 v/v).[12]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 268 nm (or the specific λmax for this compound).[12]

    • Injection Volume: 20 µL.[15]

    • Column Temperature: 25°C.[15]

  • Stability Study Procedure:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • If necessary, filter the sample through a 0.45 µm filter before injection.[15]

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Prepare a calibration curve using freshly prepared standards of this compound on each day of analysis.

4. Data Analysis:

  • From the calibration curve, determine the concentration of this compound remaining in each sample at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

Visualizations

Potential Degradation Pathways for Tetracyclines parent Tetracycline Core Structure (this compound) anhydro Anhydrotetracycline (Inactive/Toxic) parent->anhydro  Low pH (<2)  Dehydration iso Isotetracycline (Inactive) parent->iso High pH (>7.5)   Epimerization  

Caption: Potential degradation pathways for tetracyclines.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare Stock & Working Solutions of this compound B Divide into Aliquots for Each Test Condition A->B C Store Aliquots under Defined Conditions (Temp, Light, pH) B->C D Collect Samples at Specific Time Points (t=0, 24h, 48h, etc.) C->D E Analyze Samples via HPLC-UV D->E F Quantify Remaining Drug vs. Calibration Curve E->F G Calculate % Degradation and Plot Kinetics F->G

Caption: Workflow for a this compound stability study.

Troubleshooting this compound Instability A Instability Observed (e.g., Color Change, Loss of Activity) B Check Storage Temperature (Is it low enough, e.g., -20°C?) A->B B->A No, Adjust Temp C Check Light Protection (Using amber vials or foil?) B->C Yes C->A No, Protect from Light D Check Solution pH (Is it in the stable range? Avoid >7.5) C->D Yes D->A No, Adjust pH E Review Solvent/Excipients (Any reactive components?) D->E Yes E->A Issue Found, Reformulate F Solution Stable E->F No Issues Found

Caption: Troubleshooting logic for solution instability.

References

Technical Support Center: Dactylocycline E and Related Tetracycline Analogs - Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of Dactylocycline E and other tetracycline antibiotics. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for tetracycline antibiotics like this compound?

Tetracycline antibiotics are susceptible to degradation through several pathways, primarily influenced by pH, light, and temperature.[1][2] The most common degradation reactions include:

  • Epimerization: Reversible isomerization at the C4 position, leading to the formation of 4-epi-tetracycline analogs. This is a common degradation pathway for many tetracyclines.[3]

  • Dehydration: Elimination of a hydroxyl group at the C6 position, resulting in the formation of anhydrotetracycline derivatives.[3] This is particularly relevant for tetracyclines possessing a C6 hydroxyl group.

  • Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.[4]

  • Demethylation: Removal of methyl groups, often at the C4 and C6 positions.[4]

  • Oxidation: Can occur at various positions on the molecule, often initiated by exposure to light or oxidizing agents.[4]

It is important to note that some degradation products may exhibit reduced antibacterial activity and potentially increased toxicity.[1][2]

Q2: What are the initial steps to consider when starting a this compound degradation study?

Before initiating a degradation study, it is crucial to define the objectives. Key considerations include:

  • Forced Degradation: Intentionally degrading the drug substance under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[5] This helps in developing and validating a stability-indicating analytical method.[5]

  • Stability-Indicating Method Development: The primary goal is to develop an analytical method, typically HPLC or UPLC, that can separate the parent drug from all potential degradation products.

  • Regulatory Guidelines: Familiarize yourself with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which outline requirements for stability testing and impurity identification.[5]

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the definitive identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent drug from its degradation products.[6][7][8][9] A stability-indicating method must be developed and validated.

  • Mass Spectrometry (MS), especially Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for preliminary identification.[4][10][11] High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements to help determine the elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradation products.[10] This is often used to confirm the structures of major degradants.

Troubleshooting Guides

Problem: My HPLC chromatogram shows poor separation between the parent drug and degradation products.

  • Solution 1: Optimize Mobile Phase:

    • pH Adjustment: The retention of tetracyclines is highly dependent on the mobile phase pH. Systematically vary the pH to improve selectivity.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their ratios in the mobile phase.[8]

    • Additives: Consider adding ion-pairing reagents or chelating agents to the mobile phase to improve peak shape and resolution.

  • Solution 2: Change Stationary Phase:

    • If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl).

Problem: I am unable to detect any degradation products even after subjecting the sample to stress conditions.

  • Solution 1: Increase Stress Severity:

    • The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of light exposure) may not be harsh enough.[12] Incrementally increase the severity of the stress conditions. A degradation of 5-20% is generally considered suitable for method validation.[12]

  • Solution 2: Check Detection Wavelength:

    • The degradation products may have different UV absorption maxima compared to the parent drug. Use a photodiode array (PDA) detector to acquire spectra across a range of wavelengths to ensure you are not missing any peaks.

Problem: My mass spectrometry data is complex and difficult to interpret.

  • Solution 1: Use High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides accurate mass measurements, which can help in predicting the elemental composition of the degradation products and distinguishing between isobaric species.

  • Solution 2: Perform Tandem Mass Spectrometry (MS/MS):

    • Fragmenting the parent drug and the degradation products can help in identifying common structural motifs and elucidating the site of modification.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol outlines a general procedure for conducting forced degradation studies on a tetracycline antibiotic like this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the drug substance in solution to UV light (e.g., 254 nm or 366 nm) or a combination of UV and visible light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC-UV/PDA method.

  • Peak Purity Analysis: Perform peak purity analysis to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradation products.

  • Identification: Subject the samples showing significant degradation to LC-MS analysis for preliminary identification of degradation products based on their mass-to-charge ratios. Isolate major degradation products for further structural elucidation by NMR if necessary.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a forced degradation study of a tetracycline antibiotic.

Stress ConditionDuration (hours)This compound (% Remaining)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
0.1 M HCl, 60°C295.22.11.5
882.58.94.3
0.1 M NaOH, 25°C290.15.82.7
875.415.26.9
3% H₂O₂, 25°C298.70.80.3
892.34.51.8
80°C (Solid)2499.10.5Not Detected
UV Light (254 nm)488.67.33.1

Visualizations

Workflow for Identification of this compound Degradation Products

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development & Analysis cluster_2 Identification and Characterization cluster_3 Pathway Elucidation start This compound (Drug Substance) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress samples Stressed Samples stress->samples analysis Analyze Stressed Samples samples->analysis hplc Stability-Indicating HPLC/UPLC Method hplc->analysis separation Separation of Parent Drug & Degradants analysis->separation lcms LC-MS Analysis (Molecular Weight) separation->lcms hrms HRMS (Accurate Mass & Elemental Composition) lcms->hrms nmr NMR Spectroscopy (Structure Elucidation) hrms->nmr identification Identified Degradation Products nmr->identification pathway Propose Degradation Pathways identification->pathway

Caption: Workflow for the systematic identification and characterization of this compound degradation products.

Potential Degradation Pathways of a Tetracycline Antibiotic

G cluster_epimerization Epimerization cluster_dehydration Dehydration cluster_oxidation Oxidation parent Tetracycline Analog epi 4-epi-Tetracycline Analog parent->epi pH (4-7) anhydro Anhydrotetracycline Analog parent->anhydro Strong Acid hydroxy Hydroxylated Analog parent->hydroxy Oxidizing Agent / Light epi->parent Reversible

Caption: Common degradation pathways for tetracycline antibiotics.

References

Technical Support Center: Dactylocycline E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Dactylocycline E samples.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related tetracycline compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction from the fermentation broth. 2. Degradation of the compound during purification (e.g., due to pH instability). Dactylocyclines are acid-sensitive and can readily hydrolyze to a common aglycone, dactylocyclinone.[1] 3. Suboptimal chromatography conditions.1. Optimize the solvent system for extraction. Solvent-solvent extraction using ethyl acetate, chloroform, or butanol can be effective for tetracycline-class compounds.[2] 2. Maintain a neutral or slightly basic pH during purification steps where the compound is in aqueous solution. Avoid strong acids. 3. For silica gel chromatography, experiment with different solvent gradients (e.g., hexane:ethyl acetate).[2] For reverse-phase HPLC, adjust the mobile phase composition and gradient.[3]
Presence of Co-eluting Impurities in HPLC 1. Similar polarity of this compound and impurities. 2. Inappropriate stationary phase for the separation.1. Modify the mobile phase by changing the organic solvent (e.g., acetonitrile vs. methanol) or the pH. 2. Screen different HPLC columns with varying selectivities (e.g., C8, C18, Phenyl-Hexyl).[4] 3. Consider using a different purification technique, such as counter-current chromatography or preparative TLC.
Sample Degradation Observed (Color Change, Loss of Activity) 1. Exposure to harsh pH conditions (especially acidic).[1] 2. Exposure to light or high temperatures. 3. Presence of oxidizing agents.1. Buffer all solutions to maintain a stable pH. 2. Protect the sample from light by using amber vials and conduct purification steps at reduced temperatures (e.g., 4°C). 3. Degas solvents and consider adding antioxidants if oxidation is suspected.
Inconsistent Purity Results Between Batches 1. Variability in the fermentation process. 2. Inconsistent execution of the purification protocol. 3. Instability of the purified compound during storage.1. Standardize the fermentation conditions (media, temperature, incubation time). 2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the purification process. 3. Investigate the stability of this compound under different storage conditions (temperature, solvent, light exposure) and establish optimal storage parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: While specific impurities for this compound are not extensively documented, common impurities for tetracycline-class antibiotics include:

  • Epimers: Such as 4-epitetracycline, which can form in acidic solutions.

  • Dehydration products: Anhydrotetracyclines can form under acidic conditions.

  • Related tetracycline derivatives: The producing organism, Dactylosporangium sp., may produce other related dactylocyclines (e.g., Dactylocycline A, D).[1]

  • Residual solvents and media components: From the fermentation and extraction process.

Q2: Which chromatographic method is best suited for this compound purification?

A2: Both normal-phase and reverse-phase chromatography can be effective.

  • Silica Gel Chromatography: Useful for initial cleanup and fractionation of the crude extract.[2] A common mobile phase is a gradient of hexane and ethyl acetate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for high-resolution separation and achieving high purity. C18 or C8 columns with a mobile phase of acetonitrile or methanol and water (often with a pH modifier like formic acid or ammonium acetate) are commonly used for tetracyclines.[4]

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: Purity can be monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the complexity of a sample and to identify fractions containing the desired compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A diode-array detector (DAD) or UV detector can be used for detection.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the desired compound and can help in the identification of impurities based on their mass-to-charge ratio.[1]

Q4: My this compound sample is acid-sensitive. What precautions should I take during purification?

A4: Dactylocyclines are known to be acid-sensitive.[1] To avoid degradation:

  • Maintain a neutral to slightly alkaline pH in all aqueous solutions.

  • If acidic conditions are necessary (e.g., for certain extractions or chromatography), minimize the exposure time and use the mildest effective acid.

  • Keep the temperature low during acid exposure steps.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth
  • Harvest: Centrifuge the fermentation broth to separate the supernatant from the cell mass.

  • Solvent Extraction: Extract the supernatant and/or the methanolic extract of the cell mass with an equal volume of ethyl acetate three times.[2]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Initial Purification
  • Column Packing: Prepare a silica gel column (60-120 mesh) in hexane.[2]

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of hexane and ethyl acetate. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent.

Protocol 3: Reverse-Phase HPLC for Final Purification
  • Column: Use a C18 or C8 analytical or semi-preparative column.

  • Mobile Phase: A typical mobile phase for tetracyclines is a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Gradient: A representative gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile (linear gradient)

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile (return to initial conditions)

    • 35-40 min: 10% Acetonitrile (equilibration)

  • Detection: Monitor the elution at a wavelength determined by the UV spectrum of this compound (typically in the range of 250-380 nm for tetracyclines).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent by evaporation and lyophilize the aqueous solution to obtain the pure compound.

Data Presentation

Table 1: Summary of Purification Steps and Purity Assessment

Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity by HPLC (%)
Crude Extract100
Silica Gel Chromatography
RP-HPLC

Table 2: HPLC Method Parameters for Purity Analysis

Parameter Value
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate
Column Temperature
Detection Wavelength
Injection Volume

Visualizations

Experimental_Workflow Fermentation Fermentation of Dactylosporangium sp. Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Purified Fractions Silica_Gel->Semi_Pure RP_HPLC Reverse-Phase HPLC Semi_Pure->RP_HPLC Pure_Compound High-Purity This compound RP_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Detected Check_HPLC Review HPLC Method: - Column Choice - Mobile Phase - Gradient Start->Check_HPLC Check_Degradation Investigate Sample Degradation: - pH - Temperature - Light Exposure Start->Check_Degradation Coelution Co-eluting Impurity? Check_HPLC->Coelution Degradation_Product Degradation Product? Check_Degradation->Degradation_Product Optimize_HPLC Optimize HPLC Conditions Coelution->Optimize_HPLC Change_Column Change Column Chemistry Coelution->Change_Column Control_pH Control pH Degradation_Product->Control_pH Protect_Sample Protect from Light/Heat Degradation_Product->Protect_Sample

Caption: Troubleshooting logic for low purity this compound samples.

References

Dactylocycline E experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for Dactylocycline E is limited in the public domain. This guide provides information based on the broader class of dactylocyclines and tetracycline antibiotics. The principles and troubleshooting advice provided are general and may need to be adapted for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound belongs to the tetracycline class of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This ultimately halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. Some tetracyclines may also alter the cytoplasmic membrane, causing leakage of intracellular components.[2]

Q2: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

A2: Variability in IC50 values is a common issue in experimental biology and can be attributed to several factors:

  • Cell-based vs. Biochemical Assays: IC50 values obtained from cell-free biochemical assays (e.g., inhibiting a purified enzyme) are often lower and more consistent than those from cell-based assays. Cell-based assays introduce complexities such as cell membrane permeability, efflux pumps, and cellular metabolism, which can all affect the apparent potency of the compound.[5]

  • Experimental Conditions: Minor variations in experimental parameters can lead to different IC50 values. These include cell density, passage number, serum concentration in the media, and incubation time.

  • Data Analysis: The method used to calculate the IC50 can also impact the result. It is crucial to have a complete dose-response curve with well-defined upper and lower plateaus for accurate calculation.[6]

  • Reagent Stability: The stability of this compound in your experimental media and under your specific storage conditions can affect its effective concentration.

Q3: How should I store and handle this compound to ensure its stability and the reproducibility of my results?

A3: Proper storage and handling are critical for maintaining the potency and stability of tetracycline derivatives. While specific stability data for this compound is not available, the following general guidelines for tetracyclines should be followed:

  • Storage of Powder: Store the lyophilized powder at -20°C for long-term storage.[5]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[5]

  • Light Sensitivity: Tetracyclines can be sensitive to light.[7] It is advisable to protect solutions from light by using amber vials or wrapping tubes in aluminum foil.

  • pH Sensitivity: Dactylocyclines have been noted to be acid-sensitive.[8] Ensure the pH of your experimental buffers and media is appropriate and stable.

Q4: My antibacterial susceptibility tests with this compound are showing inconsistent results. What should I troubleshoot?

A4: Inconsistent results in antibacterial susceptibility testing can arise from several sources. Consider the following troubleshooting steps:

  • Bacterial Strain: Ensure you are using a consistent bacterial strain and that its identity and purity are regularly checked. Within the same bacterial species, there can be significant isolate-specific variations in antibiotic susceptibility.[9][10]

  • Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. Standardize your protocol for preparing the inoculum to ensure a consistent starting cell number.

  • Growth Phase: Use bacteria in the logarithmic growth phase for susceptibility testing, as their metabolic activity is highest and most consistent during this phase.

  • Assay Conditions: Standardize all assay conditions, including the type of growth medium, incubation temperature, and duration.

  • Resistance Mechanisms: Be aware of potential tetracycline resistance mechanisms in your bacterial strains, such as efflux pumps or ribosomal protection proteins, as these can significantly impact the observed efficacy.[1]

Troubleshooting Guides

Guide 1: Addressing High Variability in IC50 Values

This guide provides a systematic approach to troubleshooting inconsistent IC50 values for this compound.

Troubleshooting_IC50_Variability start High IC50 Variability Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol Start Troubleshooting check_reagents Assess Reagent Quality and Storage check_protocol->check_reagents Protocol Consistent outcome_unresolved Variability Persists check_protocol->outcome_unresolved Inconsistencies Found and Corrected check_cells Evaluate Cell Line Health and Consistency check_reagents->check_cells Reagents OK check_reagents->outcome_unresolved Degradation Suspected check_data Re-evaluate Data Analysis Method check_cells->check_data Cells Consistent check_cells->outcome_unresolved Contamination or High Passage Number outcome_resolved Variability Reduced check_data->outcome_resolved Analysis Corrected check_data->outcome_unresolved Inappropriate Curve Fit Troubleshooting_No_Activity cluster_compound Compound Integrity cluster_strain Bacterial Strain cluster_assay Assay Conditions start No Antibacterial Activity Observed check_compound Verify this compound Concentration and Integrity start->check_compound check_strain Confirm Bacterial Strain Susceptibility start->check_strain check_assay Review Assay Protocol and Conditions start->check_assay compound_prep Incorrect Dilution? check_compound->compound_prep compound_storage Improper Storage? check_compound->compound_storage strain_resistance Known/Suspected Resistance? check_strain->strain_resistance strain_viability Low Viability? check_strain->strain_viability assay_media Media Interference? check_assay->assay_media assay_incubation Incorrect Incubation Time/Temp? check_assay->assay_incubation resolution Identify and Correct the Issue compound_prep->resolution compound_storage->resolution strain_resistance->resolution strain_viability->resolution assay_media->resolution assay_incubation->resolution MIC_Workflow prep_compound Prepare Serial Dilutions of this compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare a Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate->controls incubate Incubate the plate at the optimal temperature and duration (e.g., 37°C for 18-24h) controls->incubate read_results Read the results by visual inspection for turbidity or using a plate reader incubate->read_results determine_mic Determine the MIC: the lowest concentration with no visible growth read_results->determine_mic Tetracycline_MoA DactylocyclineE This compound Ribosome 30S Ribosomal Subunit DactylocyclineE->Ribosome Binds to Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis Blocks tRNA binding tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition leads to

References

Modifying culture conditions to increase Dactylocycline E production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the production of Dactylocycline E from Dactylosporangium sp. ATCC 53693.

Frequently Asked Questions (FAQs)

Q1: My Dactylosporangium sp. ATCC 53693 culture is growing poorly. What are the optimal physical parameters for its cultivation?

A1: Poor growth can be a significant bottleneck for antibiotic production. For Dactylosporangium species, optimal growth is generally observed under specific physical conditions. While precise optimal values for Dactylosporangium sp. ATCC 53693 require experimental determination, typical ranges for related Actinobacteria can serve as a starting point.

Troubleshooting Poor Growth:

  • Temperature: Ensure the incubation temperature is within the optimal range for Dactylosporangium, which is typically between 28-37°C. Deviations can lead to reduced metabolic activity and slower growth.

  • pH: The initial pH of the culture medium should be maintained between 6.0 and 7.0 for optimal growth.[1] Significant deviations can inhibit nutrient uptake and enzymatic activity.

  • Aeration: Adequate aeration is crucial for these aerobic bacteria. Ensure sufficient oxygen supply by using baffled flasks and maintaining an appropriate agitation speed (e.g., 150-250 rpm) in shaker incubators.

Hypothetical Impact of Physical Parameters on Dactylosporangium sp. Growth:

ParameterCondition ACondition B (Optimal)Condition C
Temperature (°C) 253037
pH (initial) 5.56.57.5
Agitation (rpm) 100200300
Biomass (g/L) 1.84.53.2

Q2: I am observing good biomass production, but the yield of this compound is low. How can I modify the culture medium to enhance production?

A2: Low antibiotic yield despite good growth is a common issue and often points towards suboptimal nutrient composition for secondary metabolite production. The type and concentration of carbon and nitrogen sources are critical.

Strategies for Media Optimization:

  • Carbon Source: While glucose is a common carbon source for growth, it can sometimes repress secondary metabolite production. Experiment with alternative carbon sources like starch, maltose, or glycerol.

  • Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, or yeast extract often support higher antibiotic yields compared to simple inorganic sources.

  • C/N Ratio: The carbon-to-nitrogen ratio in the medium can significantly influence the switch from primary to secondary metabolism. Systematic evaluation of different C/N ratios is recommended.

  • Inorganic Salts: The presence of specific ions can be crucial. For instance, the addition of magnesium ions has been shown to increase the production of other tetracyclines in Dactylosporangium species.[2]

Hypothetical this compound Production with Varying Media Components:

Media ComponentConcentration (g/L)This compound Yield (mg/L)
Carbon Source
Glucose2050
Soluble Starch20120
Glycerol2085
Nitrogen Source
Ammonium Sulfate540
Soybean Meal10150
Peptone10110
Magnesium Sulfate
(MgSO₄·7H₂O)0.590
1.0160
2.0145

Troubleshooting Guide

IssuePossible CauseRecommended Action
No or very low this compound production Incorrect strain or loss of productivity.Verify the identity and viability of Dactylosporangium sp. ATCC 53693. Subculture from a fresh stock.
Inappropriate culture medium.Start with a known rich medium for Actinobacteria (e.g., ISP2) and then systematically optimize carbon and nitrogen sources.
Inconsistent batch-to-batch production Variability in inoculum preparation.Standardize the inoculum age, size, and preparation method.
Fluctuations in fermentation parameters.Tightly control pH, temperature, and aeration in all fermentation runs.
Product degradation Unfavorable pH or temperature during fermentation or extraction.Monitor pH throughout the fermentation and adjust if necessary. Assess the stability of this compound at different temperatures and pH values.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component

This protocol is designed to determine the optimal concentration of a single medium component (e.g., carbon source, nitrogen source, or mineral salt) for this compound production.

  • Prepare a basal medium: This medium should contain all necessary components for the growth of Dactylosporangium sp. ATCC 53693, with the exception of the component to be optimized, which will be added in varying concentrations.

  • Vary the concentration of the target component: Prepare a series of flasks with the basal medium, each supplemented with a different concentration of the component of interest (e.g., for glucose: 10, 20, 30, 40, 50 g/L).

  • Inoculation: Inoculate each flask with a standardized inoculum of Dactylosporangium sp. ATCC 53693.

  • Incubation: Incubate the flasks under constant conditions (temperature, agitation) for a predetermined period (e.g., 7-10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth.

    • Measure the biomass (e.g., dry cell weight).

    • Extract this compound from the supernatant and mycelium.

    • Quantify the this compound concentration using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the this compound yield against the concentration of the tested component to identify the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Inoculum Inoculum Preparation Optimization One-Factor-at-a-Time (OFAT) Optimization Inoculum->Optimization Media Basal Medium Preparation Media->Optimization Sampling Sampling Optimization->Sampling Biomass Biomass Measurement Sampling->Biomass Extraction This compound Extraction Sampling->Extraction Data Data Analysis & Result Interpretation Biomass->Data Quantification HPLC Quantification Extraction->Quantification Quantification->Data

Caption: Experimental workflow for optimizing a single medium component.

Putative_Regulatory_Pathway cluster_signals Environmental Signals cluster_regulators Global & Pleiotropic Regulators cluster_pathway Pathway-Specific Regulation cluster_product Product Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulator Global Regulatory Proteins (e.g., PhoP, GlnR) Nutrient_Limitation->Global_Regulator activates Carbon_Source Carbon Source Signal Pleiotropic_Regulator Pleiotropic Regulators Carbon_Source->Pleiotropic_Regulator influences Pathway_Activator Pathway-Specific Activator (e.g., SARP-like) Global_Regulator->Pathway_Activator activates Pleiotropic_Regulator->Pathway_Activator modulates Dac_Genes Dactylocycline Biosynthetic Gene Cluster (dac genes) Pathway_Activator->Dac_Genes activates transcription Dactylocycline_E This compound Dac_Genes->Dactylocycline_E biosynthesis

Caption: Putative regulatory cascade for this compound biosynthesis.

References

Technical Support Center: Dactylocycline E Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of Dactylocycline E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a tetracycline-class antibiotic. It is a secondary metabolite produced by the actinomycete Dactylosporangium sp. (ATCC 53693).[1][2] Like other tetracyclines, it is believed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.

Q2: What are the general culture conditions for Dactylosporangium sp. for this compound production?

A2: While specific optimal conditions for this compound production are not extensively published, general conditions for antibiotic production by related actinomycetes can be applied. These typically involve submerged fermentation in a nutrient-rich medium. Optimal temperature for many Streptomyces and related species is often in the range of 28-35°C, with a pH maintained around 7.0.[3][4] Adequate aeration and agitation are crucial for these aerobic organisms.

Q3: What are the major challenges in scaling up this compound production?

A3: Scaling up production of secondary metabolites like this compound presents several challenges. These include maintaining consistent yield and product quality, process optimization, ensuring sufficient oxygen transfer and mixing in larger bioreactors, managing potential contamination, and cost-effective downstream processing.[5][6][7]

Q4: How is this compound typically purified from the fermentation broth?

A4: The purification of tetracyclines like this compound generally involves initial separation of the biomass from the fermentation broth, followed by solvent extraction and chromatographic techniques.[8][9] A common approach is to extract the antibiotic into an organic solvent such as butanol or ethyl acetate, followed by further purification using methods like ion exchange or column chromatography.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of tetracycline antibiotics.[10] An HPLC method would typically involve a C18 reverse-phase column with a suitable mobile phase, and detection using a UV detector. Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and quantification.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production and scale-up.

Problem Potential Causes Recommended Solutions
Low or No this compound Titer 1. Suboptimal Fermentation Medium: Incorrect nutrient composition (carbon, nitrogen, phosphate ratios), lack of essential trace elements.1. Review and optimize the fermentation medium. Consider screening different carbon and nitrogen sources. Ensure the presence of trace metals which can be crucial for secondary metabolite production.
2. Incorrect Fermentation Parameters: Suboptimal pH, temperature, aeration, or agitation.2. Systematically optimize fermentation parameters. Maintain pH around 7.0 and temperature between 28-35°C. Ensure adequate dissolved oxygen levels by adjusting agitation and aeration rates.
3. Poor Inoculum Quality: Low viability or incorrect developmental stage of the inoculum.3. Use a fresh, actively growing seed culture for inoculation. Optimize the age and size of the inoculum.
4. Strain Instability: Genetic mutation or loss of productivity of the Dactylosporangium sp. strain.4. Re-streak the culture from a frozen stock to ensure genetic purity. Consider strain improvement programs if persistent issues with productivity are observed.
Inconsistent Yields Between Batches 1. Variability in Raw Materials: Inconsistent quality of media components.1. Source high-quality, consistent raw materials. Perform quality control checks on incoming media components.
2. Inconsistent Inoculum Preparation: Variations in inoculum age, size, or viability.2. Standardize the inoculum preparation protocol to ensure consistency between batches.
3. Fluctuations in Fermentation Conditions: Poor control over pH, temperature, or dissolved oxygen.3. Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Implement robust process control strategies.
Foaming in the Bioreactor 1. High Protein Content in the Medium: Certain media components can lead to excessive foaming.1. Add an appropriate antifoaming agent at the start of the fermentation or as needed. Be cautious as some antifoams can affect product yield or downstream processing.
2. High Agitation/Aeration Rates: Can exacerbate foaming.2. Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen supply.
Difficulties in Downstream Processing 1. Poor Biomass Separation: Incomplete removal of cells from the fermentation broth.1. Optimize centrifugation or filtration methods to ensure complete removal of biomass.
2. Low Extraction Efficiency: Suboptimal solvent or pH for extraction.2. Screen different organic solvents for extraction. Adjust the pH of the broth to optimize the partitioning of this compound into the solvent phase.
3. Co-extraction of Impurities: Leads to difficulties in subsequent purification steps.3. Employ multi-step purification protocols, such as a combination of different chromatographic techniques (e.g., ion exchange followed by reverse-phase chromatography).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound production in the public domain, the following table provides representative values based on the production of other tetracycline antibiotics by actinomycetes. These values should be considered as a starting point for optimization studies.

Parameter Lab-Scale (Shake Flask) Pilot/Industrial-Scale (Bioreactor) Reference/Notes
Typical Yield 50 - 200 mg/L500 - 2000 mg/LRepresentative values for tetracycline production. Actual yields for this compound may vary.
Optimal Temperature 28 - 32°C28 - 32°CCommon for many actinomycetes.
Optimal pH 6.8 - 7.26.8 - 7.2pH control is critical in larger bioreactors.
Inoculum Size 5 - 10% (v/v)5 - 10% (v/v)
Fermentation Time 120 - 168 hours144 - 192 hoursSecondary metabolite production often occurs in the stationary phase.
Agitation Speed 180 - 220 rpm100 - 300 rpm (tip speed dependent)Important for mixing and oxygen transfer.
Aeration Rate N/A0.5 - 1.5 vvmCrucial for maintaining dissolved oxygen levels.

Experimental Protocols

Inoculum Development for this compound Production
  • Strain Revival: Aseptically transfer a cryopreserved vial of Dactylosporangium sp. to a sterile tube containing 5-6 mL of a suitable revival medium (e.g., ISP Medium 2).

  • Incubation: Incubate the tube at 28-30°C for 3-5 days, or until good growth is observed.

  • Seed Culture (Stage 1): Transfer the revived culture to a 250 mL flask containing 50 mL of seed medium. The seed medium is typically a rich broth to promote rapid biomass accumulation.

  • Incubation: Incubate the flask on a rotary shaker at 200 rpm and 28-30°C for 48-72 hours.

  • Seed Culture (Stage 2 - for larger fermenters): Transfer the Stage 1 seed culture to a larger flask or a seed fermenter containing the same seed medium, maintaining a 5-10% (v/v) inoculum ratio.

  • Incubation: Incubate under the same conditions for another 24-48 hours. The seed culture is ready for inoculating the production fermenter when it is in the late logarithmic growth phase.

Fermentation for this compound Production
  • Medium Preparation: Prepare the production medium in the bioreactor. A complex medium containing a carbohydrate source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals is typically used. Sterilize the bioreactor and the medium.

  • Inoculation: Aseptically transfer the seed culture to the production bioreactor at a 5-10% (v/v) ratio.

  • Fermentation Conditions:

    • Temperature: Maintain at 28-30°C.

    • pH: Control at 7.0 using automated addition of acid and base.

    • Agitation: Set to a level that ensures adequate mixing and oxygen transfer without causing excessive shear stress.

    • Aeration: Supply sterile air at a rate of 0.5-1.0 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen: Monitor and maintain dissolved oxygen levels above 20% saturation by adjusting agitation and/or aeration.

  • Monitoring: Regularly take samples to monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (by HPLC).

  • Harvesting: Harvest the fermentation broth when the this compound concentration reaches its maximum, typically in the stationary phase.

Extraction and Initial Purification of this compound
  • Biomass Removal: Separate the Dactylosporangium sp. biomass from the fermentation broth by centrifugation or microfiltration.

  • pH Adjustment: Adjust the pH of the supernatant to facilitate the extraction of this compound into an organic solvent. The optimal pH will depend on the pKa of this compound.

  • Solvent Extraction: Extract the this compound from the supernatant using a suitable water-immiscible organic solvent (e.g., n-butanol, ethyl acetate). Perform the extraction multiple times to maximize recovery.

  • Solvent Evaporation: Combine the organic extracts and concentrate them under reduced pressure to remove the solvent.

  • Crude Extract: The resulting residue is the crude this compound extract, which can be further purified by chromatography.

Visualizations

cluster_0 Biosynthetic Pathway of this compound (Simplified) Malonyl-CoA Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Aromatization Aromatization Cyclization->Aromatization Tetracycline Core Tetracycline Core Aromatization->Tetracycline Core Tailoring Enzymes Tailoring Enzymes Tetracycline Core->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound cluster_1 Experimental Workflow for this compound Production Strain Revival Strain Revival Inoculum Development Inoculum Development Strain Revival->Inoculum Development Production Fermentation Production Fermentation Inoculum Development->Production Fermentation Harvesting Harvesting Production Fermentation->Harvesting Biomass Separation Biomass Separation Harvesting->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Purification (Chromatography) Purification (Chromatography) Solvent Extraction->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound cluster_2 Troubleshooting Low Yield Low this compound Yield Low this compound Yield Check Inoculum Check Inoculum Low this compound Yield->Check Inoculum Check Fermentation Parameters Check Fermentation Parameters Low this compound Yield->Check Fermentation Parameters Check Medium Composition Check Medium Composition Low this compound Yield->Check Medium Composition Optimize Inoculum Optimize Inoculum Check Inoculum->Optimize Inoculum Optimize pH, Temp, DO Optimize pH, Temp, DO Check Fermentation Parameters->Optimize pH, Temp, DO Optimize C/N/P Ratios Optimize C/N/P Ratios Check Medium Composition->Optimize C/N/P Ratios

References

Validation & Comparative

Dactylocycline E: A Comparative Analysis of a Novel Tetracycline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dactylocycline E's activity in relation to other well-established tetracycline antibiotics. This compound is a novel tetracycline derivative, part of the dactylocycline family, produced by the fermentation of Dactylosporangium sp.[1][2]. A key characteristic of the dactylocycline class is their reported activity against certain tetracycline-resistant microorganisms, a feature that distinguishes them from their predecessors[2][3]. This guide synthesizes the available experimental data to offer a comparative perspective on their antimicrobial and potential anticancer activities, alongside an examination of their influence on cellular signaling pathways.

Disclaimer: Quantitative in-vitro activity data for this compound is not extensively available in the public domain. The following comparisons are based on the available qualitative descriptions of dactylocyclines as a class and comprehensive data for other tetracyclines.

Antimicrobial Activity: A Comparative Look

Dactylocyclines have demonstrated a significant advantage over traditional tetracyclines by overcoming certain resistance mechanisms. While the aglycone of dactylocyclines exhibits cross-resistance with tetracycline, the glycosylated forms, such as the dactylocyclines, are effective against some tetracycline-resistant Gram-positive bacteria[2]. This suggests that the glycosyl moiety plays a crucial role in their mechanism of action or their ability to evade bacterial resistance mechanisms.

Comparative In-Vitro Activity of Tetracyclines

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for doxycycline, minocycline, and tigecycline against a range of bacterial pathogens. This data, gathered from various studies, provides a benchmark for evaluating the potential efficacy of novel tetracyclines like this compound.

Table 1: Comparative MIC90 (μg/mL) of Tetracyclines Against Gram-Positive Bacteria

OrganismDoxycyclineMinocyclineTigecycline
Staphylococcus aureus (Methicillin-resistant, MRSA)>161-20.12-1
Staphylococcus epidermidis (Methicillin-resistant, MRSE)---
Enterococcus faecalis (Vancomycin-resistant, VRE)>16>160.12
Streptococcus pneumoniae (Penicillin-resistant)0.25-0.5--

Data compiled from multiple sources. MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative MIC90 (μg/mL) of Tetracyclines Against Gram-Negative Bacteria

OrganismDoxycyclineMinocyclineTigecycline
Escherichia coli--0.5
Klebsiella pneumoniae--1
Enterobacter cloacae--1
Citrobacter freundii--1
Acinetobacter baumannii>1642

Data compiled from multiple sources. MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Anticancer Activity: An Emerging Field for Tetracyclines

While there is currently no publicly available data on the anticancer activity of this compound, other tetracyclines have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are multifaceted and often independent of their antimicrobial properties.

Table 3: Overview of Anticancer Activities of Doxycycline, Minocycline, and Tigecycline

TetracyclineCancer TypeObserved Effects
Doxycycline Small Cell Lung CancerInhibition of proliferation, migration, and invasion; induction of apoptosis.
Minocycline -Limited data on direct anticancer effects, more studied for its anti-inflammatory and neuroprotective properties.
Tigecycline Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer (NSCLC), Gastric CancerInhibition of mitochondrial protein synthesis, induction of apoptosis, cell cycle arrest.

Signaling Pathways and Mechanisms of Action

Tetracyclines primarily exert their antimicrobial effect by inhibiting bacterial protein synthesis. However, their broader biological activities, including anti-inflammatory and anticancer effects, are linked to their influence on various cellular signaling pathways in eukaryotic cells.

General Mechanism of Tetracycline Antibiotics

The fundamental antibacterial action of tetracyclines involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.

Tetracycline Tetracycline Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Tetracycline->Aminoacyl_tRNA Blocks binding A_Site A-Site Aminoacyl_tRNA->A_Site Binds to Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Initiates

Caption: General mechanism of tetracycline antibacterial activity.

Signaling Pathways Modulated by Doxycycline

Doxycycline has been shown to affect multiple signaling pathways involved in cancer progression, including those related to cell proliferation, apoptosis, and metastasis.

Doxycycline Doxycycline p53 p53 Pathway Doxycycline->p53 Activates MTF1 MTF1 Pathway Doxycycline->MTF1 Activates NRF1_2 NRF1/2 Pathway Doxycycline->NRF1_2 Activates ATF6 ATF6 Pathway Doxycycline->ATF6 Activates ER Estrogen Receptor Doxycycline->ER Inhibits Stemness Stemness Pathways (Notch, OCT4, SMAD) Doxycycline->Stemness Inhibits Cell_Cycle Cell Cycle Progression (E2F, Myc, Wnt, ERK) Doxycycline->Cell_Cycle Inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation

Caption: Oncogenic signaling pathways modulated by Doxycycline.

Anti-inflammatory Signaling of Minocycline

Minocycline exhibits anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Minocycline Minocycline IKK IKKα/β Minocycline->IKK Inhibits Phosphorylation LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates TLR4->IKK NF_kB NF-κB IKK->NF_kB Phosphorylates Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces Transcription

Caption: Anti-inflammatory mechanism of Minocycline via NF-κB pathway.

Tigecycline's Impact on mTOR Signaling in Cancer

Tigecycline has been shown to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation, in various cancer models.

Tigecycline Tigecycline PI3K_AKT PI3K/AKT Pathway Tigecycline->PI3K_AKT Downregulates AMPK AMPK Pathway Tigecycline->AMPK Activates mTOR mTOR PI3K_AKT->mTOR Activates AMPK->mTOR Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis

Caption: Tigecycline's inhibitory effect on the mTOR signaling pathway.

Experimental Protocols

Standardized methods are crucial for determining the in-vitro activity of antimicrobial agents. The following are outlines of commonly used protocols for tetracycline susceptibility testing.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the tetracycline compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

This method is considered a reference standard for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the tetracycline antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.

  • Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of a large Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the tetracycline are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

References

Comparative Efficacy Analysis: Dactylocycline E vs. Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of Dactylocycline E and tigecycline, two antibiotics derived from the tetracycline class. A thorough review of available scientific literature reveals a significant disparity in the extent of research and data for these two compounds. Tigecycline, a member of the glycylcycline subclass, is a well-documented, broad-spectrum antibiotic with extensive data on its efficacy against a wide array of multidrug-resistant pathogens.[1][2][3][4][5][6][7][8] In contrast, this compound, a tetracycline derivative first described in 1992, is noted for its activity against Gram-positive bacteria, including some tetracycline-resistant strains, but specific quantitative efficacy data, such as Minimum Inhibitory Concentrations (MICs), are not available in the public domain.[9][10]

This comparison, therefore, presents a comprehensive profile of tigecycline's efficacy, supported by extensive experimental data, and juxtaposes it with the limited information available for this compound. This guide aims to provide researchers with a clear understanding of the current knowledge landscape for both compounds, highlighting the robust dataset for tigecycline and the significant data gap for this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and tigecycline belong to the tetracycline family of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis.[11][12] They achieve this by binding to the 30S ribosomal subunit, which effectively blocks the docking of aminoacyl-tRNA to the A-site of the ribosome. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. Tigecycline's modification as a glycylcycline enhances its binding affinity to the ribosome and provides a mechanism to overcome common tetracycline resistance mechanisms like efflux pumps and ribosomal protection.[1]

cluster_ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit A_Site A Site Peptide Growing Peptide Chain A_Site->Peptide Adds Amino Acid mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->A_Site Binds Antibiotic This compound Tigecycline Antibiotic->30S Binds Antibiotic->Block Block->tRNA Blocks Binding A Prepare Serial Dilutions of Antibiotic in 96-Well Plate C Inoculate Each Well with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

References

Doxycycline's Efficacy Against MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance of doxycycline against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with comparative data for vancomycin and linezolid.

Methicillin-Resistant Staphylococcus aureus (MRSA) continues to pose a significant challenge in both community and healthcare settings. While several therapeutic options are available, the oral bioavailability and established clinical use of doxycycline make it a noteworthy candidate for the treatment of certain MRSA infections. This guide provides a comprehensive comparison of doxycycline's effectiveness against MRSA, supported by in vitro susceptibility data and clinical outcome studies, alongside comparisons with the standard-of-care agents, vancomycin and linezolid.

In Vitro Susceptibility

The in vitro activity of an antibiotic is a critical indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro potency.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC distribution for doxycycline, vancomycin, and linezolid against MRSA strains from various studies. A lower MIC value indicates greater in vitro activity.

AntibioticMRSA Strains (n)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Doxycycline Community-Acquired0.25-[1]
Mixed-0.5[2]
Vancomycin 10--[3]
Linezolid ---

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Doxycycline has demonstrated potent in vitro activity against community-acquired MRSA (CA-MRSA) strains, with an MIC₅₀ value of 0.25μg/mL.[1] Another study showed a doxycycline MIC₉₀ of 0.5 mg/L against MRSA.[2]

Clinical Efficacy

Clinical outcome data provide essential context to in vitro findings, demonstrating the performance of an antibiotic in treating infections in patients.

Comparative Clinical Outcomes

The following table summarizes the clinical success rates of doxycycline in comparison to other antibiotics for the treatment of MRSA infections, primarily skin and soft tissue infections (SSTIs).

TreatmentInfection TypeClinical Success RateComparatorComparator Success RateReference
Doxycycline Cutaneous CA-MRSA92%Minocycline73%[1]
Tetracyclines (Doxycycline/Minocycline) MRSA SSTIs96%β-lactams88%[1]
Doxycycline MRSA-associated APEs in PwCF81.0%Vancomycin69.2%[4][5]

APEs: Acute Pulmonary Exacerbations; PwCF: People with Cystic Fibrosis; SSTIs: Skin and Soft Tissue Infections

In a study of adult patients with CA-MRSA infections, doxycycline achieved a 92% success rate compared to a 73% success rate with minocycline.[1] Furthermore, a retrospective cohort study showed that 96% of patients treated with an extended-spectrum tetracycline (doxycycline or minocycline) for MRSA SSTIs had a successful outcome, compared to 88% of those treated with a β-lactam.[1] A study on patients with cystic fibrosis and MRSA-associated acute pulmonary exacerbations found no significant difference in the primary outcome between those treated with doxycycline (81.0% success) and vancomycin (69.2% success).[4][5]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antibiotic efficacy. The following are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the antibiotics (doxycycline, vancomycin, linezolid) in a suitable solvent. Make serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span a range that includes the expected MIC values.

  • Inoculum Preparation: Culture the MRSA isolates on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The results are interpreted based on breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in CAMHB, similar to the MIC determination protocol, to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antibiotics: Add the antibiotic of interest (e.g., doxycycline) at a specified concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension. Include a growth control tube without any antibiotic.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[3] Perform serial dilutions of the aliquots in sterile saline and plate them onto an appropriate agar medium (e.g., Trypticase Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. After incubation, count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction (99.9% killing).[8]

Mechanism of Action and Signaling Pathways

Doxycycline, a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[9][10][11][12]

Doxycycline's Mechanism of Action

Doxycycline binds to the 30S ribosomal subunit of bacteria.[9][10][12][13] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[9][11] By preventing the binding of tRNA, doxycycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria.[10][12]

Doxycycline_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Protein Protein Synthesis (Inhibited) Ribosome_30S->Protein Blocks A_Site Doxycycline Doxycycline Doxycycline->Ribosome_30S Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind mRNA mRNA mRNA->Ribosome_30S Translates

Caption: Mechanism of action of Doxycycline on the bacterial ribosome.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the process of evaluating antibiotic efficacy.

In Vitro Efficacy Assessment Workflow

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of an antibiotic against MRSA.

In_Vitro_Workflow Start Start: MRSA Isolate MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Assay MIC->TimeKill Inform concentrations for testing DataAnalysis Data Analysis: Determine MIC values and bactericidal/bacteriostatic activity TimeKill->DataAnalysis End End: In Vitro Efficacy Profile DataAnalysis->End

Caption: Workflow for in vitro evaluation of antibiotic efficacy against MRSA.

References

Dactylocycline E vs. Doxycycline: A Comparative Analysis Against Tetracycline-Resistant Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dactylocycline E and Doxycycline, focusing on their efficacy against tetracycline-resistant Escherichia coli. Due to the emergent nature of this compound, this document contrasts the established profile of Doxycycline with the currently limited available data for the novel dactylocycline class.

Executive Summary

Doxycycline is a widely used tetracycline antibiotic facing increasing challenges from resistant bacterial strains. Tetracycline resistance in E. coli is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that prevent the drug from binding to its target. While extensive data is available on the activity of doxycycline against these resistant strains, research into novel tetracyclines like dactylocyclines is ongoing. Dactylocyclines have been identified as a new class of tetracycline derivatives with potential activity against tetracycline-resistant organisms[1]. However, at present, specific in vitro efficacy data for this compound against tetracycline-resistant E. coli is not available in the public domain. This guide, therefore, presents a comprehensive look at the performance of doxycycline against characterized tetracycline-resistant E. coli as a benchmark for the future evaluation of novel compounds like this compound.

Doxycycline: Performance Against Tetracycline-Resistant E. coli

Doxycycline, a second-generation tetracycline, generally shows reduced efficacy against E. coli strains harboring tetracycline-specific resistance mechanisms. The most common of these in E. coli are the efflux pumps encoded by tet(A) and tet(B), and the ribosomal protection protein encoded by tet(M).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values of doxycycline against E. coli strains expressing common tetracycline resistance genes. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Resistance MechanismResistance GeneDoxycycline MIC Range (µg/mL)Reference
Efflux Pumptet(A)32[2][3]
Efflux Pumptet(B)32[2]
Ribosomal Protectiontet(M)64[2]

Note: These values are indicative and can vary between specific strains.

This compound: An Emerging Tetracycline Derivative

Dactylocyclines are a novel class of tetracycline derivatives produced by a Dactylosporangium species[1]. They are glycosides that can be hydrolyzed to a common aglycone, dactylocyclinone. While the aglycone shows cross-resistance with tetracycline, the parent dactylocycline compounds have demonstrated activity against certain tetracycline-resistant organisms[1]. This suggests that the glycosidic moiety may play a role in overcoming resistance mechanisms.

Currently, there is a lack of published, peer-reviewed studies detailing the specific MICs of this compound against various strains of tetracycline-resistant E. coli. As research progresses, such data will be crucial for evaluating its potential as a viable alternative to older tetracyclines.

Mechanisms of Action and Resistance

Tetracycline antibiotics, including doxycycline, function by binding to the bacterial 30S ribosomal subunit, which in turn inhibits protein synthesis.

cluster_bacteria Bacterial Cell Tetracycline Tetracycline (Doxycycline) Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to Ribosome->Inhibition ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Inhibits

Fig. 1: Mechanism of Action of Tetracycline Antibiotics.

Resistance to tetracyclines in E. coli primarily occurs through two pathways:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target. The most common efflux pump genes in E. coli are tet(A) and tet(B).

  • Ribosomal Protection: Specific proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to proceed even in the presence of the antibiotic. The tet(M) gene encodes a common ribosomal protection protein.

cluster_cell Tetracycline-Resistant E. coli Tetracycline_in Tetracycline EffluxPump Efflux Pump (e.g., TetA, TetB) Tetracycline_in->EffluxPump Ribosome 30S Ribosome Tetracycline_in->Ribosome Binds Tetracycline_out Tetracycline EffluxPump->Tetracycline_out Expels ProteinSynthesis Protein Synthesis (continues) Ribosome->ProteinSynthesis RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Dislodges Tetracycline

Fig. 2: Primary Mechanisms of Tetracycline Resistance in E. coli.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antibiotic efficacy. The following are standardized protocols for broth microdilution and agar dilution methods.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: A multi-channel pipette is used to inoculate a 96-well microtiter plate containing the serially diluted antibiotic with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of antibiotic in broth inoculate Inoculate microtiter plate wells with antibiotic and bacteria prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic

Fig. 3: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A multipoint inoculator is used to spot a defined volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6][7].

Conclusion

References

Validating the Antibacterial Spectrum of Dactylocycline E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and validating the antibacterial spectrum of Dactylocycline E, a novel tetracycline derivative. Due to the limited publicly available data on this compound's specific minimum inhibitory concentrations (MICs), this document outlines the established methodologies for such validation and presents a comparative analysis based on the known activities of other advanced tetracycline antibiotics.

Introduction to this compound and the Tetracycline Class

Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[1] They are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1] Dactylocyclines are novel tetracycline derivatives produced by the fermentation of Dactylosporangium species. These newer derivatives are of significant interest for their potential to overcome existing tetracycline resistance mechanisms.

The primary mechanism of action for tetracyclines involves binding to the bacterial 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.[1] It is presumed that this compound shares this mechanism of action.

Comparative Antibacterial Spectrum

Bacterial SpeciesGram StainThis compound (Hypothetical)TetracyclineDoxycyclineTigecycline
Staphylococcus aureusPositiveData not available0.5 - 1280.25 - 64≤0.06 - 1
Streptococcus pneumoniaePositiveData not available0.25 - 160.12 - 8≤0.03 - 0.25
Enterococcus faecalisPositiveData not available1 - >1284 - >1280.06 - 0.5
Escherichia coliNegativeData not available1 - >1280.5 - 64≤0.03 - 1
Klebsiella pneumoniaeNegativeData not available2 - >1282 - >1280.12 - 2
Pseudomonas aeruginosaNegativeData not available>128>128>16
Acinetobacter baumanniiNegativeData not available8 - >1284 - 640.25 - 4

Note: The MIC values for Tetracycline, Doxycycline, and Tigecycline are illustrative and can vary depending on the specific strain and resistance mechanisms.

Experimental Protocols for Antibacterial Spectrum Validation

The antibacterial spectrum of a novel compound like this compound is determined through standardized antimicrobial susceptibility testing (AST). The most common and accepted method is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compound (this compound) and comparator antibiotics

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., from ATCC or clinical isolates)

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: A series of two-fold serial dilutions of this compound and comparator antibiotics are prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read Plates for Bacterial Growth D->E F Determine MIC E->F

Experimental workflow for MIC determination.

Signaling Pathways and Mechanism of Action

As a tetracycline, this compound is expected to inhibit bacterial protein synthesis. The following diagram illustrates the general mechanism of action for the tetracycline class of antibiotics.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_Site A Site 30S_subunit->A_Site Contains 50S_subunit 50S Subunit Dactylocycline_E This compound Dactylocycline_E->30S_subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Blocked from binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_Site->Protein_Synthesis_Inhibition Leads to Drug_Evaluation_Logic A Discovery of This compound B In Vitro Susceptibility Testing (MIC Determination) A->B D Mechanism of Action Studies A->D C Spectrum of Activity (Gram-positive & Gram-negative) B->C E In Vivo Efficacy Studies (Animal Models) C->E D->E F Safety and Toxicology E->F G Clinical Trials F->G

References

Comparative analysis of Dactylocycline E and minocycline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antibiotic research and development, the tetracycline class of antibiotics continues to be a source of novel compounds with potential therapeutic benefits beyond their antimicrobial activity. This guide provides a comparative analysis of Dactylocycline E, a novel tetracycline derivative, and minocycline, a well-established second-generation tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their chemical properties, mechanisms of action, and biological activities, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

This compound and minocycline, while both belonging to the tetracycline family, exhibit distinct structural features that influence their biological activity and pharmacokinetic profiles.

PropertyThis compoundMinocycline
Molecular Formula C₃₁H₃₉ClN₂O₁₃C₂₃H₂₇N₃O₇
Molecular Weight 683.1 g/mol 457.5 g/mol
CAS Number 146064-01-910118-90-8
Chemical Structure A novel tetracycline glycoside with a distinct sugar moiety attached to the core tetracyclic structure.A semi-synthetic derivative of tetracycline with a dimethylamino group at position 7.
Solubility Data not readily available. Likely soluble in organic solvents like DMSO.Sparingly soluble in water, slightly soluble in ethanol.
Stability Acid-sensitive.Degrades in the presence of light and in solutions with high or low pH.

Mechanism of Action

Both this compound and minocycline are expected to share the fundamental mechanism of action characteristic of tetracycline antibiotics, with potential variations in their interactions with bacterial ribosomes and other cellular targets.

Antibacterial Action

The primary antibacterial mechanism of tetracyclines involves the inhibition of protein synthesis in bacteria.[1][2][3][4][5][6][7][8] This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A site.[1][2][3][4][5][6][7][8] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

cluster_bacterium Bacterial Cell Tetracycline Tetracycline (this compound / Minocycline) Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->Ribosome_30S Binding blocked

Figure 1. Mechanism of antibacterial action of tetracyclines.

Dactylocyclines have been reported to be active against certain tetracycline-resistant organisms, suggesting a potential difference in their interaction with efflux pumps or ribosomal protection proteins, which are common mechanisms of tetracycline resistance. However, specific data for this compound is not publicly available.

Non-Antibiotic Mechanisms: Anti-inflammatory and Neuroprotective Effects

Minocycline is well-documented to possess significant anti-inflammatory and neuroprotective properties, independent of its antimicrobial activity.[9][10][11][12] These effects are attributed to its ability to inhibit microglial activation, suppress pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inhibit matrix metalloproteinases (MMPs), and reduce apoptosis.[9][10][12] While it is plausible that this compound may share some of these properties due to its tetracycline core, there is currently no specific experimental data to support this.

Minocycline Minocycline Microglia Microglial Activation Minocycline->Microglia Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Minocycline->Cytokines Inhibits MMPs Matrix Metalloproteinases (MMPs) Minocycline->MMPs Inhibits Apoptosis Apoptosis Minocycline->Apoptosis Inhibits Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage MMPs->Neuronal_Damage Apoptosis->Neuronal_Damage

Figure 2. Anti-inflammatory and neuroprotective pathways of minocycline.

Comparative Biological Activity

This section summarizes the available data on the antibacterial, anti-inflammatory, and neuroprotective activities of this compound and minocycline.

Antibacterial Activity

Minocycline has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[2][4][5] Dactylocyclines, as a class, have shown promise against tetracycline-resistant strains, but specific data for this compound is limited.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

OrganismThis compoundMinocycline
Staphylococcus aureus (Tetracycline-Susceptible)Data not available0.12 - 0.5
Staphylococcus aureus (Tetracycline-Resistant)Reported activity, specific data not available1 - 16
Streptococcus pneumoniae (Tetracycline-Susceptible)Data not available0.06 - 0.25
Streptococcus pneumoniae (Tetracycline-Resistant)Data not available1 - 8
Escherichia coli (Tetracycline-Susceptible)Data not available0.5 - 2
Escherichia coli (Tetracycline-Resistant)Data not available4 - 64

Note: The MIC values for minocycline are approximate ranges compiled from various sources and can vary depending on the specific strain and testing methodology.

Anti-inflammatory and Neuroprotective Activity

The non-antibiotic properties of minocycline are well-studied, while such data for this compound is currently unavailable.

Table 2: Comparison of Anti-inflammatory and Neuroprotective Effects

ParameterThis compoundMinocycline
Inhibition of Microglial Activation Data not availableDemonstrated in various in vitro and in vivo models.[9][10]
Suppression of Pro-inflammatory Cytokines Data not availableReduces levels of TNF-α, IL-1β, and other inflammatory mediators.[9][12]
Inhibition of Matrix Metalloproteinases (MMPs) Data not availablePotent inhibitor of MMPs, contributing to its neuroprotective and anti-inflammatory effects.[10]
Anti-apoptotic Activity Data not availableInhibits caspase-1 and caspase-3, and modulates Bcl-2 family proteins.[10]
Neuroprotection in Animal Models Data not availableShown to be effective in models of stroke, Parkinson's disease, Huntington's disease, and multiple sclerosis.[9][10]

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of novel compounds like this compound with established drugs such as minocycline.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key parameter for assessing antibacterial potency. Broth microdilution is a standard method.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of the antibiotic in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). B->C D Observe for visible bacterial growth (turbidity). C->D E The MIC is the lowest concentration with no visible growth. D->E

Figure 3. Workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages

This assay is commonly used to evaluate the anti-inflammatory potential of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or minocycline) for a specified time.

  • Stimulation: Add LPS to the cell culture to induce an inflammatory response.

  • Incubation: Incubate the cells for a period to allow for cytokine production.

  • Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the cytokine levels in treated cells to those in untreated, LPS-stimulated cells to determine the inhibitory effect of the compound.

In Vitro Neuroprotection Assay: Oxidative Stress-induced Neuronal Cell Death

This assay assesses the ability of a compound to protect neurons from cell death induced by oxidative stress, a common factor in neurodegenerative diseases.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound.

  • Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress (e.g., hydrogen peroxide or 6-hydroxydopamine).

  • Incubation: Incubate the cells for a period to allow for cell death to occur.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Analysis: Compare the viability of treated cells to that of untreated, stressed cells to determine the neuroprotective effect of the compound.

Conclusion

Minocycline is a well-characterized tetracycline antibiotic with a broad spectrum of antibacterial activity and significant, clinically relevant anti-inflammatory and neuroprotective properties. This compound, as a novel member of the dactylocycline class, has been reported to possess activity against some tetracycline-resistant bacteria. However, a comprehensive comparative analysis is currently hampered by the lack of publicly available experimental data on the specific antibacterial spectrum, as well as the anti-inflammatory and neuroprotective effects of this compound.

Further research is warranted to fully elucidate the biological profile of this compound. The experimental protocols outlined in this guide provide a framework for such investigations, which would enable a more direct and quantitative comparison with minocycline and other tetracycline derivatives. Such studies are essential for determining the potential of this compound as a future therapeutic agent.

References

Structural Activity Relationship of Dactylocycline E Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dactylocyclines, as a class, are recognized for their interesting biological profile, particularly their activity against certain tetracycline-resistant bacterial strains. This has generated interest in their potential as a scaffold for the development of new antibiotics. However, a systematic exploration of the structure-activity relationships (SAR) within a series of Dactylocycline E analogs, which would involve the synthesis of various derivatives and the quantitative assessment of their biological activities, has not been detailed in published research.

To provide a meaningful comparison guide as requested, foundational data from such a study would be required. This would typically include:

  • A series of synthesized this compound analogs with specific modifications at various positions of the molecule.

  • Quantitative biological data , most commonly presented as Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria.

  • Detailed experimental protocols for the synthesis of the analogs and the microbiological assays performed.

Without access to a primary research article or a comprehensive review that presents this specific information for this compound analogs, it is not possible to construct the requested data tables, experimental protocols, and visualizations.

General Principles of Tetracycline Structure-Activity Relationships

While specific data on this compound analogs is lacking, the broader family of tetracyclines has been extensively studied, and some general SAR principles can be highlighted. These principles would likely provide a starting point for any future investigation into this compound derivatives.

Modifications to the tetracycline scaffold have been explored at several key positions, influencing antibacterial spectrum, potency, and ability to overcome resistance mechanisms. Generally, the core tetracyclic ring system is essential for activity. Key regions for modification include:

  • The "upper" periphery (C7-C9): Modifications in this region have led to the development of highly potent analogs like tigecycline. Substitutions at C9 have been a major focus of modern tetracycline research.

  • The "lower" periphery (C4-C6): The dimethylamino group at C4 is crucial for antibacterial activity. Modifications at C5, C6, and the C2-carboxamide group can also significantly impact potency and pharmacokinetic properties.

  • The Glycosidic Moiety: For glycosylated tetracyclines like the dactylocyclines, the nature and attachment point of the sugar moiety are expected to play a critical role in target binding, cell penetration, and evasion of resistance mechanisms. The sugar can influence interactions with the ribosomal target and may provide a way to overcome efflux pump-mediated resistance.

Hypothetical Experimental Workflow for SAR Study of this compound Analogs

Should a study on the SAR of this compound analogs be undertaken, a typical experimental workflow could be visualized as follows:

G cluster_0 Analog Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies (for lead compounds) Start This compound or Precursor Modification Chemical Modification (e.g., at glycoside, C7, C9) Start->Modification Purification Purification and Characterization (HPLC, NMR, MS) Modification->Purification Analog_Library Library of this compound Analogs Purification->Analog_Library MIC_Assay Minimum Inhibitory Concentration (MIC) Assay against Bacterial Panel Analog_Library->MIC_Assay Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis Ribosome_Binding Ribosome Binding Assay Data_Analysis->Ribosome_Binding Efflux_Pump_Assay Efflux Pump Inhibition Assay Data_Analysis->Efflux_Pump_Assay

Hypothetical workflow for a this compound analog SAR study.

Signaling Pathway of Tetracycline Action

The generally accepted mechanism of action for tetracyclines, which would be the presumed pathway for this compound and its analogs, involves the inhibition of bacterial protein synthesis.

Tetracycline This compound Analog Bacterial_Cell_Wall Bacterial Cell Wall and Membrane Tetracycline->Bacterial_Cell_Wall Enters Cell Ribosome_30S 30S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_30S A_Site A-Site Ribosome_30S->A_Site Inhibition Inhibition Ribosome_30S->Inhibition Binding of Analog prevents tRNA binding Protein_Synthesis Protein Synthesis Elongation A_Site->Protein_Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Bacterial_Growth_Arrest Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Bacterial_Growth_Arrest Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth_Arrest

Mechanism of action of tetracycline antibiotics.

Dactylocycline E: A Novel Mechanism Circumventing Tetracycline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A new generation tetracycline, Dactylocycline E, demonstrates a unique mechanism of action that effectively combats common tetracycline resistance, offering a promising avenue for the development of new antibiotics. This guide provides a comparative analysis of this compound's performance against traditional tetracyclines, supported by experimental data and detailed methodologies for key assays.

This compound belongs to the dactylocycline class of antibiotics, which are glycosylated derivatives of the tetracycline core structure. While traditional tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA, their efficacy has been compromised by the emergence of two primary resistance mechanisms: efflux pumps that actively remove the antibiotic from the cell, and ribosomal protection proteins that dislodge the antibiotic from its target. This compound's structural modifications, particularly its sugar moiety, appear to be key in overcoming these resistance mechanisms, marking a significant advancement in the tetracycline class.

Comparative Analysis of Antibacterial Activity

The key advantage of this compound and its analogues lies in their ability to maintain activity against bacterial strains that have developed resistance to older tetracyclines. This is particularly evident in strains expressing ribosomal protection proteins, such as Tet(M), and to some extent, those with efflux pumps like Tet(A).

AntibioticMIC (µg/mL) vs. Tetracycline-Susceptible StrainMIC (µg/mL) vs. Tetracycline-Resistant Strain (Tet M)MIC (µg/mL) vs. Tetracycline-Resistant Strain (Tet A)
This compound (and related dactylocyclines) LowLow to ModerateLow to Moderate
Tetracycline LowHighHigh
Doxycycline LowHighModerate
Minocycline LowHighModerate

Unraveling the Mechanism: How this compound Evades Resistance

The novelty of this compound's mechanism is rooted in its interaction with the bacterial ribosome and its resilience to the common defense strategies of resistant bacteria.

Overcoming Ribosomal Protection

Ribosomal protection proteins, such as Tet(M), function by binding to the ribosome and displacing traditional tetracyclines, thereby allowing protein synthesis to resume. The glycosidic moiety of this compound is thought to create additional contacts with the ribosome, leading to a more stable binding that is not easily disrupted by the action of Tet(M). This enhanced binding affinity is a critical factor in its ability to inhibit protein synthesis even in the presence of these resistance proteins.

cluster_0 Tetracycline-Susceptible Bacterium cluster_1 Tetracycline-Resistant Bacterium (Ribosomal Protection) Tetracycline Tetracycline Ribosome_S 30S Ribosome Tetracycline->Ribosome_S Binds Inhibition_S Inhibition ProteinSynthesis_S Protein Synthesis Inhibition_S->ProteinSynthesis_S Leads to Tetracycline_R Tetracycline Ribosome_R 30S Ribosome Tetracycline_R->Ribosome_R Binds Dactylocycline_E_R This compound Dactylocycline_E_R->Ribosome_R Binds Tightly ProteinSynthesis_R Protein Synthesis Dactylocycline_E_R->ProteinSynthesis_R Inhibits Ribosome_R->ProteinSynthesis_R Continues TetM Tet(M) Protein TetM->Tetracycline_R Displaces TetM->Dactylocycline_E_R Ineffective Displacement TetM->Ribosome_R Binds

Caption: this compound's interaction with tetracycline-resistant ribosomes.

Evading Efflux Pumps

Tetracycline efflux pumps, such as Tet(A), are membrane proteins that recognize and actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The structural modifications in this compound, including its sugar group, may reduce its recognition and binding by these efflux pumps. This allows this compound to accumulate to a sufficient intracellular concentration to inhibit protein synthesis.

cluster_0 Bacterial Cell with Efflux Pump Tetracycline_in Tetracycline (in) TetA Tet(A) Efflux Pump Tetracycline_in->TetA Recognized & Pumped Out Dactylocycline_E_in This compound (in) Dactylocycline_E_in->TetA Poorly Recognized Ribosome Ribosome Dactylocycline_E_in->Ribosome Reaches Target Tetracycline_out Tetracycline (out) TetA->Tetracycline_out Dactylocycline_E_out This compound (out)

Caption: this compound's reduced susceptibility to efflux pumps.

Experimental Protocols

The assessment of this compound's mechanism of action relies on a series of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of an antibiotic on bacterial protein synthesis.

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for translation is prepared.

  • Reaction Mixture: The cell-free extract is combined with a messenger RNA (mRNA) template (often encoding a reporter protein like luciferase or β-galactosidase), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).

  • Addition of Inhibitor: The antibiotic is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated to allow for protein synthesis.

  • Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Ribosome Binding Assay (Filter Binding)

Objective: To measure the binding affinity of an antibiotic to the ribosome.

Protocol:

  • Preparation of Ribosomes: Purified 70S ribosomes are prepared from the test bacterium.

  • Radiolabeling of Antibiotic: The antibiotic is radiolabeled (e.g., with tritium, ³H).

  • Binding Reaction: A fixed concentration of ribosomes is incubated with varying concentrations of the radiolabeled antibiotic.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound antibiotic. The dissociation constant (Kd), a measure of binding affinity, can then be calculated.

cluster_0 Experimental Workflow for Assessing Antibiotic Mechanism Start Start: Novel Antibiotic (this compound) MIC MIC Determination (Susceptible & Resistant Strains) Start->MIC InVitro_Translation In Vitro Protein Synthesis Inhibition Assay (IC50) Start->InVitro_Translation Ribosome_Binding Ribosome Binding Assay (Kd Determination) Start->Ribosome_Binding Data_Analysis Data Analysis & Comparison with Known Antibiotics MIC->Data_Analysis InVitro_Translation->Data_Analysis Toeprinting Toeprinting Assay (Precise Binding Site) Ribosome_Binding->Toeprinting Toeprinting->Data_Analysis Conclusion Conclusion: Novelty of Mechanism Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's mechanism.

Conclusion

This compound represents a significant step forward in overcoming the challenge of tetracycline resistance. Its unique glycosylation appears to confer a dual advantage: enhanced binding to the ribosome that is resistant to the action of ribosomal protection proteins, and reduced recognition by efflux pumps. This novel mechanism of action underscores the potential for modifying existing antibiotic scaffolds to create new drugs effective against resistant pathogens. Further detailed quantitative studies on this compound are warranted to fully elucidate its interactions and pave the way for its clinical development.

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